molecular formula C8H9BClFO3 B1461635 2-Chloro-3-ethoxy-6-fluorophenylboronic acid CAS No. 957120-93-3

2-Chloro-3-ethoxy-6-fluorophenylboronic acid

Cat. No.: B1461635
CAS No.: 957120-93-3
M. Wt: 218.42 g/mol
InChI Key: OYOREJXDXHCMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-ethoxy-6-fluorophenylboronic acid is a useful research compound. Its molecular formula is C8H9BClFO3 and its molecular weight is 218.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-3-ethoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOREJXDXHCMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659366
Record name (2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-93-3
Record name B-(2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3-ethoxy-6-fluorophenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and core applications, with a focus on the mechanistic reasoning behind its use in modern synthetic chemistry.

Section 1: Core Properties and Identification

This compound is a polysubstituted arylboronic acid, a class of compounds that has become indispensable in medicinal chemistry and materials science.[1][2] Its utility stems primarily from its role as a versatile coupling partner in palladium-catalyzed reactions. The specific arrangement of chloro, ethoxy, and fluoro substituents offers a unique combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 957120-93-3[3][4][5]
Molecular Formula C₈H₉BClFO₃[3]
Molecular Weight 218.42 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 127-129 °C[3]
Canonical SMILES CCOC1=C(C(=C(C=C1)F)B(O)O)Cl
InChI Key NXSZSZJWZVLHAY-UHFFFAOYSA-N

Section 2: Synthesis Pathway and Mechanistic Considerations

The synthesis of arylboronic acids like this compound typically proceeds through the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

A plausible and industrially relevant synthetic route involves the following key transformations:

  • Formation of a Grignard Reagent: The synthesis begins with the corresponding aryl bromide. This precursor is reacted with magnesium turnings in an anhydrous ether solvent (such as THF or diethyl ether) to form the arylmagnesium bromide. Maintaining a strictly anhydrous, inert atmosphere (e.g., nitrogen or argon) is critical. This prevents the highly reactive Grignard reagent from being quenched by water or reacting with oxygen.

  • Borylation: The Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at a very low temperature, often below -70 °C.[6] The causality for this extreme cold is twofold: it controls the high exothermicity of the reaction and prevents over-addition, where the initially formed boronate ester might react with a second equivalent of the Grignard reagent. The electrophilic boron atom of the borate is attacked by the nucleophilic carbon of the Grignard reagent.

  • Hydrolysis: The resulting boronate ester is not isolated but is directly subjected to acidic workup (e.g., with aqueous HCl). This hydrolysis step protonates the alkoxy groups, which are then eliminated, yielding the final boronic acid product.

The crude product is typically purified by recrystallization from a suitable solvent system to achieve the high purity required for subsequent applications.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is paramount. A multi-technique approach is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expect to see distinct signals for the aromatic protons and the ethoxy group protons, with characteristic chemical shifts and coupling constants.

    • ¹³C NMR: Shows the carbon skeleton of the molecule.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

    • ¹¹B NMR: A key technique for boron-containing compounds, which will show a characteristic signal for the boronic acid group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for O-H stretching (broad, from the B(OH)₂ group), C-O stretching (from the ether), and C-Cl and C-F bonds.[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material. A challenge in the HPLC analysis of boronic acids is their potential for dehydration to form cyclic boroxine anhydrides. Method development must account for this equilibrium to ensure accurate purity assessment.[9]

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.[10][11] Biaryl scaffolds are privileged structures found in numerous FDA-approved drugs.[12][13]

The reaction involves coupling the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst, a ligand, and a base. The substituents on this compound play a significant role. The ortho-fluoro and ortho-chloro groups introduce considerable steric hindrance around the boron center, which can influence the rate and efficiency of the transmetalation step in the catalytic cycle.[14]

Workflow: Suzuki-Miyaura Cross-Coupling

Below is a diagram illustrating the typical workflow for employing this reagent in a Suzuki-Miyaura coupling.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Setup cluster_process Reaction Execution cluster_workup Workup & Purification Reactant1 This compound (1.2-1.5 equiv.) Degas Degas Mixture (N₂ or Ar purge) Reactant1->Degas Reactant2 Aryl Halide (Ar-X) (1.0 equiv.) Reactant2->Degas Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Degas Base Base (e.g., K₂CO₃, Cs₂CO₃, CsF) Base->Degas Solvent Solvent (e.g., Dioxane/H₂O, Toluene, THF) Solvent->Degas Heat Heat Reaction (e.g., 80-110 °C or Microwave) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Filter Filter to remove solids Monitor->Filter Upon completion Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Final Biaryl Product Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (General Example)

This protocol is a representative example and may require optimization for specific substrates.

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) followed by the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[10]

  • Reaction: Heat the mixture to the target temperature (typically 85-100 °C) and stir vigorously. For less reactive chlorides, microwave irradiation at higher temperatures (e.g., 150 °C) can be highly effective.[15]

  • Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

Causality of Components:

  • Palladium Catalyst: The engine of the catalytic cycle, facilitating oxidative addition, transmetalation, and reductive elimination.

  • Ligand: (Often part of the catalyst, e.g., PPh₃ in Pd(PPh₃)₄). Stabilizes the palladium center and modulates its reactivity.

  • Base: Essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.

  • Solvent: The choice of solvent (often a mixture of organic and aqueous) is crucial for dissolving all components and influencing reaction rates.

Section 5: Broader Impact in Drug Discovery

The incorporation of boron-containing fragments, particularly boronic acids, has led to several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[2][13] Boronic acids can act as transition-state analogues, forming reversible covalent bonds with serine residues in enzyme active sites.[16]

Furthermore, the specific substituents of this compound are medicinally relevant:

  • Fluorine: Often added to drug candidates to block metabolic oxidation, increase binding affinity, or modulate pKa.

  • Chlorine: Can enhance membrane permeability and binding interactions. Halogen bonding is an increasingly recognized force in ligand-protein interactions.[12]

  • Ethoxy Group: Can serve as a hydrogen bond acceptor and influence solubility and pharmacokinetic properties.

By using this building block, medicinal chemists can rapidly synthesize libraries of complex molecules to probe structure-activity relationships (SAR) and optimize lead compounds.[1]

Section 6: Safety, Handling, and Storage

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable. Boronic acids are prone to dehydration, so minimizing exposure to air is recommended for long-term stability.

References

2-Chloro-3-ethoxy-6-fluorophenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for professionals in pharmaceutical research and organic synthesis. We will delve into its fundamental properties, provide a detailed synthetic protocol, and explore its applications, particularly in the context of modern drug development.

Core Physicochemical Properties

This compound is a substituted organoboron compound increasingly utilized in medicinal chemistry.[1][2] Its utility stems from the unique electronic and steric properties conferred by its specific substitution pattern on the phenyl ring, combined with the versatile reactivity of the boronic acid moiety. The key identifiers and physical properties are summarized below.

PropertyValueSource
Molecular Weight 218.42 g/mol [3]
Molecular Formula C₈H₉BClFO₃[3]
CAS Number 957120-93-3[3][4][5]
Melting Point 127-129 °C[6]
Purity Typically ≥96%[4]

The structure of the molecule is fundamental to its function. The boronic acid group is a versatile functional group for carbon-carbon bond formation, while the chloro, ethoxy, and fluoro substituents modulate the molecule's reactivity and its interactions with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Approach

The synthesis of arylboronic acids often proceeds via the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[7] This established methodology ensures high purity and yield when conducted under controlled conditions.

Expert Rationale

The core of this synthesis is the formation of an organometallic intermediate (a Grignard reagent) which is then borylated. This approach is favored for its reliability. Key considerations include:

  • Inert Atmosphere: The Grignard reagent is highly reactive and sensitive to both oxygen and water. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the reagent and ensure high yield.[7]

  • Low Temperature: The borylation step is performed at very low temperatures (e.g., -70 °C) to control the reactivity of the Grignard reagent and prevent side reactions, such as the formation of diaryl or triaryl boranes.[7]

  • Acidic Workup: Hydrolysis with acid is required to convert the boronic ester intermediate into the final boronic acid product.

G start Starting Material: 1-Bromo-2-chloro-3-ethoxy-6-fluorobenzene grignard Grignard Formation (Mg, Anhydrous THF, N₂ atm) start->grignard borylation Borylation (Triisopropyl borate, -70°C) grignard->borylation hydrolysis Acidic Hydrolysis (Aqueous HCl) borylation->hydrolysis extraction Workup & Extraction (e.g., with Ethyl Acetate) hydrolysis->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Final Product: This compound purification->product characterization Characterization (NMR, MS, HPLC) product->characterization

Caption: General workflow for the synthesis of arylboronic acids.

Step-by-Step Synthetic Protocol
  • Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with magnesium turnings and anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Formation: A solution of the corresponding aryl halide (e.g., 1-bromo-2-chloro-3-ethoxy-6-fluorobenzene) in anhydrous THF is added dropwise. The reaction is initiated (e.g., with a crystal of iodine) and maintained at a gentle reflux until the magnesium is consumed.

  • Borylation: The resulting Grignard solution is cooled to approximately -70 °C in a dry ice/acetone bath. A solution of a trialkyl borate (e.g., triisopropyl borate) in anhydrous THF is added dropwise, maintaining the low temperature. The mixture is stirred for several hours.

  • Hydrolysis: The reaction is warmed to room temperature and then quenched by slow addition of aqueous hydrochloric acid.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate), to yield the final high-purity product.

  • Validation: The identity and purity of the final compound are confirmed using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F, ¹¹B), HPLC, and LC-MS.[8]

Applications in Drug Discovery and Organic Synthesis

Boronic acids are indispensable tools in modern medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal for constructing complex molecules.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of pharmaceutical synthesis. The ability to rapidly generate diverse libraries of compounds by coupling different partners is crucial for structure-activity relationship (SAR) studies.[1]

Suzuki_Coupling Role in Suzuki-Miyaura Coupling cluster_reaction Pd-Catalyzed Cycle boronic_acid 2-Chloro-3-ethoxy-6- fluorophenylboronic acid catalyst Pd(0) Catalyst boronic_acid->catalyst aryl_halide Aryl/Heteroaryl Halide (R'-X) aryl_halide->catalyst product Biaryl Product (Ar-R') catalyst->product C-C Bond Formation base Base (e.g., K₂CO₃) base->catalyst

Caption: Role as a key reactant in Suzuki-Miyaura cross-coupling.

Enzyme Inhibition

The boron atom in boronic acids is a Lewis acid, meaning it has a vacant p-orbital that can accept an electron pair.[10] This property allows it to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes. This mechanism is the basis for several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam.[2][9] The specific substituents on this compound can be tailored to achieve high affinity and selectivity for a target enzyme, making it a valuable scaffold for developing novel therapeutics.[10]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Handling: Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid creating dust.[12] Wash hands thoroughly after handling.[13]

  • Stability: The compound is generally stable under normal conditions.[12] However, it is incompatible with strong oxidizing agents and strong acids.[11][14]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] For long-term stability, refrigeration is often recommended.[12]

In case of accidental exposure, follow standard first-aid measures. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated building block that empowers the discovery of new medicines and the efficient synthesis of complex organic molecules. Its well-defined physicochemical properties, coupled with a reliable synthetic pathway and versatile reactivity, ensure its continued importance in the fields of medicinal chemistry and materials science. Understanding the principles behind its synthesis and application is key to leveraging its full potential in research and development.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-ethoxy-6-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds of significant interest in synthetic organic chemistry, particularly as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), making a thorough understanding of the structural and electronic properties of boronic acids like this compound crucial for drug development and materials science.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific molecule, this guide will focus on a detailed prediction and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. These predictions are based on the well-established principles of spectroscopy and comparison with data from structurally analogous compounds. This approach provides a robust framework for the characterization of this and similar molecules.

Predicted Spectroscopic Data and Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

A hypothetical, yet standard, protocol for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and the presence of a distinct residual solvent peak for referencing.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Probe: A standard broadband or inverse-detection probe.

    • Temperature: 298 K (25 °C).

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • The spectral width should be set to encompass the expected chemical shift range for all protons (e.g., 0-12 ppm).

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2br s2HB(OH)₂
~7.1t, J ≈ 8.8 Hz1HH-5
~6.9dd, J ≈ 8.8, 4.0 Hz1HH-4
~4.1q, J ≈ 7.0 Hz2H-OCH₂CH₃
~1.3t, J ≈ 7.0 Hz3H-OCH₂CH₃

Interpretation and Rationale

  • B(OH)₂ Protons (~8.2 ppm): The protons of the boronic acid group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and the presence of water. In DMSO-d₆, these protons readily exchange with residual water, leading to a broadened signal.

  • Aromatic Protons (H-4 and H-5): The two aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

    • H-5 (~7.1 ppm): This proton is coupled to H-4 (ortho coupling, J ≈ 8.8 Hz) and the fluorine at position 6 (meta coupling, which is typically smaller and may not be well-resolved, but contributes to the triplet-like appearance).

    • H-4 (~6.9 ppm): This proton is coupled to H-5 (ortho coupling, J ≈ 8.8 Hz) and the fluorine at position 6 (para coupling, J ≈ 4.0 Hz), resulting in a doublet of doublets. The electron-donating ethoxy group at position 3 will shield this proton, shifting it upfield compared to H-5.

  • Ethoxy Protons:

    • -OCH₂CH₃ (~4.1 ppm): The methylene protons are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons.

    • -OCH₂CH₃ (~1.3 ppm): The methyl protons appear as a triplet due to coupling with the two methylene protons.

Visualization of the Experimental Workflow for ¹H NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Shim d->e f Acquire FID e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Calibrate and Integrate h->i j Assign Peaks i->j

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences in acquisition:

  • Acquisition Mode: Typically a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A wider spectral width is needed (e.g., 0-200 ppm).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~160C-FThe carbon directly attached to the highly electronegative fluorine atom is significantly deshielded.
~155C-OEtThe carbon attached to the ethoxy group is also deshielded due to the oxygen's electronegativity.
~130C-ClThe carbon bonded to chlorine will be deshielded.
~120C-BThe carbon attached to the boronic acid group. The chemical shift can be broad.
~115C-5Aromatic CH.
~110C-4Aromatic CH, shielded by the ethoxy group.
~65-OCH₂CH₃Methylene carbon of the ethoxy group.
~15-OCH₂CH₃Methyl carbon of the ethoxy group.

Interpretation and Rationale

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electronegative fluorine, chlorine, and oxygen atoms will cause a downfield shift (deshielding) for the carbons they are directly attached to. The electron-donating nature of the ethoxy group will cause a slight upfield shift (shielding) of the ortho and para carbons, though in this substituted pattern, the direct attachment effects are more dominant.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration
3400 - 3200 (broad)O-H stretch (boronic acid, H-bonded)
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch (ethoxy group)
~1600, ~1475Aromatic C=C stretch
~1350B-O stretch
~1250Asymmetric C-O-C stretch (aryl ether)
~1050Symmetric C-O-C stretch (aryl ether)
~1100C-F stretch
~800C-Cl stretch

Interpretation and Rationale

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid group. The various C-H stretches confirm the presence of both aromatic and aliphatic protons. The B-O and C-O stretches are also key indicators of the boronic acid and ethoxy functionalities, respectively. The C-F and C-Cl stretches are expected in the fingerprint region and provide evidence for the halogen substituents.

Visualization of the IR Spectroscopy Workflow

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis a Clean ATR Crystal b Place Small Amount of Solid Sample a->b c Record Background Spectrum b->c d Record Sample Spectrum c->d e Identify Characteristic Absorption Bands d->e f Correlate Bands with Functional Groups e->f

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion after being dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids. Both positive and negative ion modes should be examined.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is used to determine the accurate mass of the ions.

Predicted Mass Spectrometry Data (High-Resolution ESI-MS)

  • Molecular Formula: C₈H₉BClFO₃

  • Exact Mass: 218.0290

  • Predicted Ions:

    • [M+H]⁺ (Positive Mode): m/z 219.0368

    • [M-H]⁻ (Negative Mode): m/z 217.0212

  • Isotopic Pattern: A key feature will be the isotopic pattern of chlorine. The molecular ion region will show two peaks: one for the ³⁵Cl isotope and another, approximately one-third the intensity, for the ³⁷Cl isotope, separated by two mass units.

Interpretation and Rationale

High-resolution mass spectrometry provides a very accurate determination of the molecular weight and elemental composition of a molecule. The observation of the correct molecular ion peak (or a protonated/deprotonated adduct) with its characteristic chlorine isotopic pattern would be strong evidence for the identity of this compound. Fragmentation patterns, which would involve the loss of the ethoxy group, water, or the boronic acid moiety, could also be analyzed to further confirm the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, although based on predicted data, provides a robust framework for the structural elucidation and characterization of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently confirm the identity, purity, and structure of this important synthetic building block. The principles and methodologies described herein are broadly applicable to the characterization of other novel organic molecules in the fields of chemical research and drug development.

Stability and Storage of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-ethoxy-6-fluorophenylboronic acid, a specialized organoboron compound, is a valuable building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. However, the inherent chemical nature of the boronic acid functional group presents unique challenges regarding its stability and long-term storage. This guide provides an in-depth technical overview of the factors influencing the stability of this compound, recommended storage protocols, and a detailed methodology for conducting stability assessments. This document is intended for researchers, scientists, and drug development professionals who handle and utilize this and similar arylboronic acid derivatives.

I. Chemical Profile and Inherent Instabilities of Arylboronic Acids

This compound possesses a molecular structure that, while enabling versatile reactivity, is also susceptible to several degradation pathways. The core of its reactivity and instability lies in the electron-deficient boron atom and the carbon-boron (C-B) bond.

Key Degradation Pathways

Arylboronic acids are primarily susceptible to two major degradation pathways: protodeboronation and oxidation. Furthermore, in the solid state, they can undergo dehydration to form cyclic anhydrides known as boroxines.

  • Protodeboronation (Hydrolysis): This is a common degradation route where the C-B bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, yielding the corresponding 1-chloro-2-ethoxy-4-fluorobenzene. This reaction is often facilitated by the presence of moisture and can be catalyzed by acidic or basic conditions. The rate of protodeboronation is highly dependent on the pH of the medium and the electronic properties of the substituents on the aromatic ring.

  • Oxidation: The boronic acid moiety can be susceptible to oxidative degradation, particularly in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of the corresponding phenol, 2-chloro-3-ethoxy-6-fluorophenol. This process can be accelerated by light and the presence of metal ions. Studies on peptide boronic acid derivatives have shown that the primary initial degradation pathway can be oxidative in nature[1].

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. While this is often a reversible process upon exposure to water, the formation of boroxines can complicate stoichiometry in reactions if not accounted for and may alter the physical properties of the material.

The following diagram illustrates the primary degradation pathways for this compound.

G main This compound protodeboronation 1-Chloro-2-ethoxy-4-fluorobenzene main->protodeboronation Protodeboronation (Hydrolysis) oxidation 2-Chloro-3-ethoxy-6-fluorophenol main->oxidation Oxidation boroxine Corresponding Boroxine main->boroxine Dehydration (Solid State)

Caption: Primary degradation pathways of this compound.

II. Recommended Storage and Handling Protocols

To ensure the long-term integrity and reactivity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for handling organoboron reagents.

Optimal Storage Conditions

The primary objective of the storage conditions is to mitigate exposure to factors that accelerate degradation: moisture, oxygen, heat, and light.

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C)Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Prevents oxidative degradation by minimizing contact with atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment.Minimizes the risk of protodeboronation (hydrolysis) and boroxine formation/reversion.
Light Protect from light by using an amber vial or storing in a dark location.Reduces the potential for photo-initiated oxidative degradation.
Purity Use high-purity material and avoid cross-contamination.Impurities can potentially catalyze degradation pathways.

Handling Recommendations:

  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Use of Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities or when generating dust, respiratory protection may be necessary[2][3].

III. Experimental Protocol: Stability Assessment of this compound

A well-designed stability study is crucial for determining the shelf-life and identifying optimal storage conditions for this compound. The following protocol outlines a forced degradation study to assess the compound's stability under various stress conditions.

Objective

To evaluate the stability of this compound under thermal, hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.

Materials and Methods
  • Test Substance: this compound (of known purity)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade water, and a suitable buffer (e.g., phosphate buffer).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, photodiode array (PDA) detector, or a mass spectrometer (MS) for peak purity and identification of degradation products. A photostability chamber and a temperature-controlled oven are also required.

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound thermal Thermal Stress (e.g., 60°C) prep->thermal acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base neutral Neutral Hydrolysis (Water) prep->neutral oxidation Oxidative Stress (e.g., 3% H₂O₂) prep->oxidation photo Photolytic Stress (ICH Q1B guidelines) prep->photo hplc HPLC Analysis at pre-defined time points thermal->hplc acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc data Data Interpretation: - Assay of parent compound - Identification of degradants - Mass balance calculation hplc->data

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Thermal Stability: Transfer an aliquot of the stock solution to a vial and place it in an oven at an elevated temperature (e.g., 60°C).

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.

    • Neutral Hydrolysis: Add an equal volume of HPLC-grade water to an aliquot of the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.

    • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Time-Point Sampling: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water with a suitable modifier like formic acid or a buffer to ensure good peak shape and separation of the parent compound from its degradation products.

  • Data Analysis:

    • Determine the percentage of the remaining this compound at each time point.

    • Calculate the percentage of each degradation product formed.

    • Perform a mass balance analysis to account for all the material.

    • If coupled with a mass spectrometer, identify the major degradation products by their mass-to-charge ratio.

IV. Conclusion

While this compound is a powerful synthetic tool, its stability is a critical consideration for its effective use and storage. The primary degradation pathways of protodeboronation and oxidation are exacerbated by the presence of moisture, oxygen, light, and non-neutral pH conditions. By implementing the stringent storage and handling protocols outlined in this guide—namely, refrigeration under an inert, dry, and dark atmosphere—researchers can significantly prolong the shelf-life and preserve the integrity of this valuable reagent. Furthermore, the provided experimental protocol for a forced degradation study offers a robust framework for systematically evaluating its stability and understanding its degradation profile, ensuring reliable and reproducible results in research and development endeavors.

References

An In-Depth Technical Guide to 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid (CAS No. 957120-93-3) has emerged as a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its unique substitution pattern offers chemists a powerful tool to explore new chemical space and refine the pharmacokinetic and pharmacodynamic properties of drug candidates.

This technical guide provides a comprehensive overview of this compound, including its commercial availability, a detailed synthesis protocol, and its application in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge necessary to effectively utilize this important synthetic intermediate.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can procure this reagent from the following reputable sources, ensuring a reliable supply for their synthetic needs.

SupplierProduct NameCAS Number
Matrix ScientificThis compound957120-93-3[1]
2a biotechThis compound957120-93-3
BLD PharmThis compound957120-93-3

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be achieved through a directed ortho-metalation (DoM) strategy, a powerful method for the regioselective functionalization of aromatic rings. The following protocol is based on established methodologies for the synthesis of structurally similar phenylboronic acids and represents a robust and reproducible approach.[2]

Diagram of the Synthetic Pathway

G start 1-Chloro-2-ethoxy-4-fluorobenzene reagent1 n-BuLi, THF, -78 °C intermediate Lithiate Intermediate reagent1->intermediate Directed ortho-Metalation reagent2 B(OMe)3 borate_ester Borate Ester Intermediate reagent2->borate_ester Borylation reagent3 HCl (aq) product This compound reagent3->product Hydrolysis

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-Chloro-2-ethoxy-4-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add 1-chloro-2-ethoxy-4-fluorobenzene (1.0 equivalent) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The formation of the lithiated intermediate is typically indicated by a color change. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Borylation: To the cold solution, add trimethyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 1 M aqueous HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be validated at each critical step. The completion of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing for deuterium incorporation by ¹H NMR. The formation of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals for the boronic acid group and the substituted aromatic ring.

Application in Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many approved drugs.[3] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-chloro-3-ethoxy-6-fluorophenyl moiety onto a variety of molecular scaffolds.

General Reaction Scheme and Catalytic Cycle

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Catalytic Cycle Aryl Halide Aryl Halide Product Biaryl Product Aryl Halide->Product Boronic Acid This compound Boronic Acid->Product Pd Catalyst Pd Catalyst Base Base Pd(0) Pd(0) Oxidative Addition Ar-Pd(II)-X Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Reductive Elimination Ar-Ar' Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Regeneration

Caption: General scheme and catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The conditions can be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene, degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equivalents).

  • Addition of Reactants: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 10:1 ratio).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality in Experimental Choices:

  • Catalyst System: The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient coupling of often less reactive aryl chlorides and for promoting the reductive elimination step.

  • Base: Potassium phosphate is a commonly used base that is effective in promoting the transmetalation step without causing significant degradation of the boronic acid.

  • Solvent System: A biphasic solvent system of toluene and water is often employed to facilitate the dissolution of both the organic reactants and the inorganic base. Degassing the solvents is essential to prevent the oxidation of the palladium(0) active catalyst.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its commercial availability, coupled with a reliable synthetic protocol and its versatility in Suzuki-Miyaura cross-coupling reactions, makes it an invaluable tool for medicinal chemists. The strategic introduction of the 2-chloro-3-ethoxy-6-fluorophenyl moiety can lead to the discovery of novel drug candidates with improved pharmacological profiles. This guide provides the foundational knowledge for researchers to confidently incorporate this building block into their synthetic strategies, accelerating the path towards new and effective therapeutics.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the novel functionalities of substituted phenylboronic acids are indispensable. Among these, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid stands out as a key building block. Its unique substitution pattern offers a gateway to complex molecular architectures. However, realizing its full synthetic potential necessitates a deep understanding of its safe handling, storage, and disposal. This guide, grounded in established safety protocols and field-proven insights, provides a comprehensive framework for researchers to work with this valuable reagent confidently and securely.

Hazard Identification and Risk Assessment: Understanding the Compound's Profile

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recent studies have also indicated that arylboronic acids may be weakly mutagenic in microbial assays, classifying them as potential genotoxic impurities.[3] While some research suggests this in vitro mutagenicity may not translate to in vivo effects, it is prudent to handle these compounds with appropriate caution.[4]

Table 1: GHS Classification for Structurally Similar Phenylboronic Acids

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data extrapolated from the SDS of 2-Chloro-3-fluorophenylboronic acid.[1]

Prudent Practices for Handling and Storage: A Proactive Approach to Safety

The stability and integrity of this compound are paramount for reproducible experimental outcomes. Adherence to the following protocols will mitigate risks and ensure the longevity of the reagent.

Personal Protective Equipment (PPE): The First Line of Defense

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

Caption: Essential personal protective equipment for handling arylboronic acids.

Engineering Controls: Creating a Safe Workspace

All handling of this compound should be conducted in a well-ventilated area.

  • Chemical Fume Hood: Operations that may generate dust or aerosols must be performed inside a certified chemical fume hood.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Storage Protocols: Preserving Compound Integrity

Organoboronic acids are susceptible to decomposition through pathways like protodeboronation.[5] Proper storage is crucial to prevent degradation.

  • Containers: Store the compound in a tightly sealed, airtight container to prevent moisture absorption, as boronic acids can be hygroscopic.[6] Suitable container materials include high-density polyethylene (HDPE), polypropylene, and glass.[6]

  • Environment: Keep containers in a dry, cool, and well-ventilated place.[1] Refrigeration is often recommended.[1][7]

  • Incompatible Materials: Segregate from strong oxidizing agents and strong acids.[1][7]

Storage_Protocol cluster_storage Optimal Storage Conditions Compound This compound Container Tightly Sealed Airtight Container Compound->Container Stored in Environment Cool, Dry, Well-Ventilated (Refrigerated) Container->Environment Placed in Segregation Segregate From: - Strong Oxidizing Agents - Strong Acids Environment->Segregation Maintained with

Caption: Key parameters for the proper storage of arylboronic acids.

Spill Management and First Aid: A Blueprint for Emergency Response

Accidents can happen, and a well-defined emergency plan is critical.

Accidental Release Measures
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, sweep or shovel the spilled solid material into a suitable container for disposal.[8] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

Waste Disposal: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect unused reagent and contaminated solids (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Solutions containing the boronic acid should be collected in a separate, labeled, and sealed container for liquid hazardous waste.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]

Disposal Pathway

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9] All waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal_Workflow cluster_disposal Hazardous Waste Disposal Protocol Start Waste Generation (Solid or Liquid) Segregate Segregate Waste Streams Start->Segregate Label Label as 'Hazardous Waste' with Chemical Name Segregate->Label Store Store in a Secure, Designated Area Label->Store Dispose Dispose via EHS or Licensed Contractor Store->Dispose

Caption: Step-by-step workflow for the safe disposal of boronic acid waste.

Conclusion: A Culture of Safety in Research

This compound is a powerful tool in the arsenal of the medicinal and synthetic chemist. By integrating the principles outlined in this guide—from proactive hazard assessment and meticulous handling to responsible disposal—researchers can harness its synthetic utility while upholding the highest standards of laboratory safety. A commitment to these practices not only protects the individual scientist and the environment but also ensures the integrity and success of the research endeavor.

References

Solubility of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for solvent selection and experimental determination. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information on analogous structures and foundational chemical principles to provide actionable insights.

Introduction to this compound

This compound is a specialized organoboron compound, increasingly utilized as a building block in organic synthesis. Its structural complexity, featuring electron-withdrawing (chloro and fluoro) and electron-donating (ethoxy) groups, makes it a valuable reagent in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions. The success of these synthetic applications is critically dependent on the solubility of the boronic acid in the chosen reaction solvent. Understanding its solubility profile is therefore a prerequisite for efficient process development, optimization, and scale-up.

Factors Influencing the Solubility of Arylboronic Acids

The solubility of an arylboronic acid, such as this compound, is a complex interplay of factors related to both the solute and the solvent.

2.1. Solute Properties:

  • Substitution Pattern: The nature and position of substituents on the phenyl ring significantly impact solubility. The electron-withdrawing chlorine and fluorine atoms in the target molecule can increase its polarity, while the ethoxy group, being somewhat lipophilic, can influence its solubility in less polar solvents.

  • Intermolecular Forces: Phenylboronic acids can form strong hydrogen bonds through their hydroxyl groups. In the solid state, they often exist as hydrogen-bonded dimers or extended networks. To dissolve, the solvent molecules must overcome these strong intermolecular forces.

  • Boroxine Formation: A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines. This equilibrium can affect solubility, as boroxines generally exhibit different solubility profiles compared to the monomeric acid.

2.2. Solvent Properties:

  • Polarity: The "like dissolves like" principle is a primary determinant of solubility. Polar solvents are generally better at solvating polar solutes. Given the polar nature of the boronic acid functional group and the halogen substituents, polar aprotic solvents (e.g., THF, acetone, ethyl acetate) and polar protic solvents (e.g., alcohols) are expected to be effective.

  • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can effectively interact with the hydroxyl groups of the boronic acid, facilitating dissolution.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Predicted Solubility Profile of this compound

Based on the principles outlined above and data from analogous compounds, a qualitative solubility profile for this compound can be predicted.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic HighSolvents like Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), and Ethyl Acetate can effectively solvate the polar functional groups of the molecule.
Ethers Moderate to HighDiethyl ether and 1,4-Dioxane are good solvents for many phenylboronic acids due to their ability to act as hydrogen bond acceptors.
Alcohols Moderate to HighMethanol and Ethanol can form hydrogen bonds with the boronic acid, aiding solubility.
Chlorinated Solvents ModerateDichloromethane (DCM) and Chloroform may offer moderate solubility, influenced by the chloro substituent on the phenyl ring.
Aromatic Hydrocarbons Low to ModerateToluene and Benzene are less polar and are expected to be poorer solvents, though some solubility may be observed due to the aromatic nature of the solute.
Aliphatic Hydrocarbons Very LowNonpolar solvents like Hexane and Heptane are unlikely to be effective solvents.
Water Sparingly SolubleWhile the boronic acid group has some affinity for water, the overall organic character of the molecule, including the ethoxy and phenyl groups, will likely limit its aqueous solubility. The presence of halogen substituents can further decrease water solubility.[1]

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section details established protocols for determining the solubility of a solid organic compound in a given solvent.

General Experimental Workflow

The fundamental process for determining solubility involves creating a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid into a vial prep2 Add a known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., shaking, stirring) prep2->equil1 equil2 Allow sufficient time to reach equilibrium (typically 24-48h) equil1->equil2 sep1 Centrifuge or allow solid to settle equil2->sep1 sep2 Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) sep1->sep2 anal1 Take a known aliquot of the clear supernatant sep2->anal1 anal2 Dilute with a suitable solvent anal1->anal2 anal3 Analyze by a suitable analytical method (HPLC, Gravimetric, NMR) anal2->anal3

Caption: General workflow for the experimental determination of solubility.

Recommended Analytical Methods

4.2.1. Gravimetric Analysis

This is a straightforward and cost-effective method for determining solubility.

Protocol:

  • Prepare a saturated solution of this compound in the desired solvent at a constant temperature.

  • Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Record the total weight of the dish and the solution.

  • Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

  • Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.

  • The mass of the dissolved solid can be calculated by subtracting the initial weight of the dish from the final weight.

  • The solubility can then be expressed in terms of g/L or other appropriate units.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Protocol:

  • Develop an HPLC method for the quantitative analysis of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength (UV detection is typically suitable for aromatic compounds).

  • Prepare a series of standard solutions of the boronic acid of known concentrations and generate a calibration curve.

  • Prepare a saturated solution and filter it as described in the general workflow.

  • Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase.

  • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a rapid and powerful tool for solubility determination, especially when a suitable internal standard is used.

Protocol:

  • Choose a deuterated solvent in which both the boronic acid and a suitable internal standard are soluble. The internal standard should have a resonance peak that is well-resolved from the analyte's peaks.

  • Prepare a stock solution of the internal standard of a precisely known concentration.

  • Prepare a saturated solution of this compound in the desired organic solvent (non-deuterated).

  • After equilibration and filtration, take a known volume of the saturated solution and add a known volume of the internal standard stock solution.

  • Acquire a proton NMR spectrum of the mixture.

  • Integrate a well-resolved peak of the boronic acid and a peak of the internal standard.

  • The concentration of the boronic acid can be calculated based on the ratio of the integrals and the known concentration of the internal standard.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, especially when handling the solid powder or preparing solutions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

  • Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

References

Methodological & Application

Application Notes: 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Drug Discovery

Boronic acids and their derivatives are foundational pillars in modern medicinal chemistry, primarily serving as indispensable building blocks in the synthesis of complex organic molecules.[1][2] Their utility is most profoundly demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C-C bonds to form biaryl and heteroaryl scaffolds prevalent in numerous pharmaceuticals.[3][4]

Within this class of reagents, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid stands out as a strategically designed intermediate. Its unique substitution pattern is not arbitrary; each functional group imparts specific steric and electronic properties that are highly advantageous for drug design and synthesis:

  • Fluorine (ortho): The highly electronegative fluorine atom significantly influences the molecule's properties. It increases the Lewis acidity of the boron center, which can modulate reactivity in coupling reactions.[5][6] In a final drug molecule, the fluoro group can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions within a protein's active site, often enhancing binding affinity and metabolic stability.[7]

  • Chlorine (ortho): The chloro group serves as a reactive handle for cross-coupling. While less reactive than bromine or iodine, modern catalyst systems have made aryl chlorides highly viable coupling partners.[3][8] Its position contributes to the steric profile of the molecule, which can enforce a specific conformation (torsion angle) in the final biaryl product, a critical factor for achieving selectivity in kinase inhibitors.[9][10]

  • Ethoxy (meta): As an electron-donating group, the ethoxy substituent electronically balances the electron-withdrawing effects of the halogens. It also adds steric bulk and provides a potential site for metabolic modification or for forming hydrophobic interactions with a biological target.

Consequently, this reagent is not merely a synthetic intermediate but a carefully crafted tool for introducing a specific, functionally rich phenyl motif into potential drug candidates, particularly in the domain of kinase inhibitors and other targeted therapies.[11][12][13]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound is its participation in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The reaction's catalytic cycle is a well-understood process involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar'-X Transmetal Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetal + [R-B(OH)3]⁻ RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 Reforms Catalyst Product Ar-Ar' (Biaryl Product) RedElim->Product Boronic R-B(OH)2 This compound Boronic->Transmetal Halide Ar'-X (Aryl/Heteroaryl Halide) Halide->OxAdd Base Base (e.g., K3PO4) Base->Boronic Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality and Key Considerations: The C-Cl bond of an aryl chloride is inherently stronger and less reactive than C-Br or C-I bonds, necessitating the use of highly active catalyst systems.[3][8] The steric hindrance imposed by the two ortho substituents (fluoro and chloro) further raises this activation barrier. Success hinges on the careful selection of a palladium source and, critically, a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or RuPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands facilitate the challenging oxidative addition step and promote the final reductive elimination to release the biaryl product.[14]

Protocol: Synthesis of a Substituted Biarylpyridine

This protocol details a representative Suzuki-Miyaura coupling using this compound and a heteroaryl bromide, a common step in the synthesis of kinase inhibitors.

Objective: To synthesize 4-(2-Chloro-3-ethoxy-6-fluorophenyl)-2-methylpyridine.

Materials and Reagents:

  • This compound (1.2 equiv)

  • 4-Bromo-2-methylpyridine (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Schlenk flask, magnetic stir bar, reflux condenser, argon/nitrogen line

Detailed Step-by-Step Methodology:
  • Reaction Setup & Inert Atmosphere:

    • Place a magnetic stir bar into a dry Schlenk flask equipped with a reflux condenser.

    • Add 4-bromo-2-methylpyridine, this compound, Pd(OAc)₂, SPhos, and K₃PO₄ to the flask.

    • Seal the flask with a septum and purge the system with argon or nitrogen for 15-20 minutes. This is a critical step to create an anaerobic environment, preventing the oxidation and deactivation of the Pd(0) catalyst and minimizing undesirable boronic acid homocoupling side reactions.[8]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The solvent should be thoroughly degassed by sparging with argon or through several freeze-pump-thaw cycles.

    • Rationale: Water is often necessary for the transmetalation step, particularly when using phosphate bases, as it helps to solubilize the base and facilitate the formation of the active borate species.[8][15]

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 100-110 °C.

    • Stir the mixture vigorously to ensure efficient mixing of the heterogeneous solution.

    • Rationale: Elevated temperatures are required to overcome the activation energy for the oxidative addition of the aryl bromide and to ensure a reasonable reaction rate.

  • Monitoring Reaction Progress:

    • Monitor the reaction every 2-4 hours by withdrawing a small aliquot (under argon), quenching it with water, extracting with EtOAc, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.[8] The reaction is typically complete within 12-24 hours.

  • Work-up Procedure:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (approx. 20 mL per mmol of starting halide) and water (approx. 10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine. The brine wash removes residual water and inorganic salts.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl product.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the coupling of this compound with various aryl/heteroaryl halides.

Coupling Partner (Ar-X)Catalyst System (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
4-Bromo-2-methylpyridinePd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (3)Dioxane/H₂O (5:1)1001685-95%
2-IodoanilinePd(dppf)Cl₂ (3%)K₂CO₃ (2.5)DME/H₂O (4:1)851280-90%
5-BromopyrimidinePd₂(dba)₃ (1.5%) / RuPhos (3%)Cs₂CO₃ (2)Toluene1101875-85%
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5%)Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)902070-80%

Note: Data are representative and yields are highly dependent on substrate purity, reaction scale, and optimization of conditions.

Application in a Drug Discovery Workflow

The biaryl scaffolds generated from this compound are frequently integrated into drug discovery programs targeting enzymes like protein kinases. The specific phenyl substitution pattern is designed to fit into the ATP-binding pocket, with the halogen atoms often forming key interactions that confer potency and selectivity.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_candidate Preclinical BuildingBlock Building Block (2-Chloro-3-ethoxy-6- fluorophenylboronic acid) Suzuki Suzuki-Miyaura Coupling BuildingBlock->Suzuki Library Focused Library Synthesis Suzuki->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR LeadOpt Lead Optimization (ADMET Properties) SAR->LeadOpt LeadOpt->Library Iterative Design Candidate Drug Candidate Selection LeadOpt->Candidate

Caption: A simplified drug discovery workflow incorporating the title building block.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Pd catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent.1. Use fresh catalyst and ligand. 2. Ensure rigorous degassing of solvents and purging of the flask. 3. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems.
Boronic Acid Homocoupling Presence of oxygen in the reaction vessel.Improve inert gas technique; ensure all reagents and solvents are properly degassed before heating.[8]
Protodeborylation 1. Base is too strong or reaction temperature is too high. 2. Presence of excess protic sources.1. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. 2. Ensure solvents are anhydrous if the protocol allows; minimize water content.[16]
Difficulty in Purification Formation of closely-eluting byproducts.Optimize the reaction stoichiometry to minimize excess boronic acid. Consider a different solvent system for chromatography.

Conclusion

This compound is a high-value, strategically functionalized building block for medicinal chemists. Its well-defined substitution pattern allows for the introduction of key structural and electronic features essential for potent and selective interactions with biological targets. The robust protocols established for its use in Suzuki-Miyaura cross-coupling enable the efficient synthesis of diverse molecular libraries, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes & Protocols for the Synthesis of Biaryl Scaffolds Using 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryls

Biaryl motifs are a cornerstone of modern molecular design, recognized as privileged structures in medicinal chemistry, materials science, and agrochemicals.[1][2] Their prevalence in blockbuster pharmaceuticals and advanced organic materials stems from their unique structural and electronic properties.[3][4][5] The carbon-carbon bond connecting the two aryl rings provides a conformationally flexible yet robust scaffold that can be precisely decorated to modulate biological activity or material characteristics.[3][6]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing these C-C bonds.[7][8][9] Its success is rooted in its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and aryl halides.[1][10]

This application note focuses on a specific, highly functionalized building block: 2-Chloro-3-ethoxy-6-fluorophenylboronic acid . The unique substitution pattern of this reagent—featuring ortho-chloro and ortho-fluoro groups—introduces significant steric and electronic challenges. However, it is precisely this complexity that makes it a valuable tool for accessing novel, three-dimensional chemical space, enabling the synthesis of highly substituted biaryls that would be difficult to obtain through other means. This guide provides a detailed mechanistic overview, optimized protocols, and troubleshooting insights to empower researchers to effectively utilize this versatile reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle that seamlessly orchestrates three key steps.[9][11] Understanding this mechanism is paramount for rational optimization, especially when dealing with challenging substrates like this compound.

  • Oxidative Addition : The cycle begins with a catalytically active, low-valent Palladium(0) complex. This species inserts into the carbon-halide bond of the coupling partner (an aryl halide or triflate), forming a new Pd(II) intermediate.[7][8] This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation : This is the crucial step where the carbon framework of the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄). The base converts the neutral boronic acid into a more nucleophilic boronate "ate" complex, which readily exchanges its organic moiety for the halide on the Pd(II) complex.[8][12][13]

  • Reductive Elimination : In the final step, the two organic partners on the Pd(II) complex couple, forming the desired C-C bond of the biaryl product. This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) reductive_elimination Reductive Elimination pd0->reductive_elimination oxidative_addition Oxidative Addition oxidative_addition->pd0 pd2_intermediate1 Ar¹-Pd(II)L₂-X pd2_intermediate1->oxidative_addition transmetalation Transmetalation transmetalation->pd2_intermediate1 pd2_intermediate2 Ar¹-Pd(II)L₂-Ar² pd2_intermediate2->transmetalation reductive_elimination->pd2_intermediate2 product Ar¹-Ar² (Biaryl Product) reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation Analytical_Workflow start Crude Product (Post-Workup) tlc_lcms TLC / LC-MS Analysis start->tlc_lcms Initial Check purification Column Chromatography tlc_lcms->purification Guide Purification purified_product Purified Fractions purification->purified_product nmr Structural Elucidation (¹H, ¹³C, ¹⁹F NMR) purified_product->nmr hrms Exact Mass Confirmation (HRMS) purified_product->hrms hplc Purity Assessment (>95% by HPLC) purified_product->hplc final_product Characterized Final Product nmr->final_product hrms->final_product hplc->final_product

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates in Modern Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors for the creation of biaryl and heteroaryl structures. Boronic acids and their derivatives are key reagents in these transformations due to their stability, low toxicity, and commercial availability.

This guide focuses on a specific, highly functionalized building block: 2-Chloro-3-ethoxy-6-fluorophenylboronic acid (CAS 957120-93-3) . This reagent presents a unique set of challenges and opportunities for the synthetic chemist. The presence of ortho-substituents (chloro and fluoro groups) introduces significant steric hindrance around the boronic acid moiety. Furthermore, the electron-withdrawing nature of the halogen substituents deactivates the aromatic ring, potentially slowing the crucial transmetalation step in the catalytic cycle. However, it is precisely these features that make this compound a valuable synthon for introducing polysubstituted phenyl groups into target molecules, which can be critical for modulating the pharmacological or material properties.

These application notes provide a comprehensive overview of the strategic use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic considerations for overcoming the inherent steric and electronic hurdles, present a detailed, optimized protocol, and offer troubleshooting guidance to empower researchers, scientists, and drug development professionals to successfully employ this versatile reagent.

Chemical Properties and Handling

PropertyValue
CAS Number 957120-93-3
Molecular Formula C₈H₉BClFO₃
Molecular Weight 218.42 g/mol
Appearance White to off-white solid
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C.

Safety Precautions: this compound is an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

The Suzuki-Miyaura Catalytic Cycle: A Focus on Hindered Substrates

The efficacy of a Suzuki-Miyaura coupling is governed by the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the steric bulk and electronic properties directly impact the transmetalation and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Ar'B(OH)2 Ar'-B(OH)2 (Boronic Acid) Base Base (e.g., K3PO4) Ar'B(OH)2->Base Boronate [Ar'B(OH)3]⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The ortho-chloro and -fluoro substituents on this compound create a sterically crowded environment. This can hinder the approach of the boronic acid (or its corresponding boronate) to the palladium center during transmetalation. To overcome this, the use of bulky, electron-rich phosphine ligands is paramount. Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the biaryl product from the Pd(II) intermediate. These ligands create a more open coordination sphere on the palladium atom, facilitating the approach of the sterically demanding boronic acid.

The choice of base is also critical. A strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to facilitate the formation of the more nucleophilic boronate species, which is the active partner in the transmetalation step.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the reaction parameters (temperature, reaction time, catalyst loading) may be necessary for different coupling partners.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Ligand, and Base Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen Reagents->Inert_Atmosphere Solvent_Addition Add degassed solvent Inert_Atmosphere->Solvent_Addition Heating Heat to desired temperature with stirring Solvent_Addition->Heating Monitoring Monitor progress by TLC/LC-MS Heating->Monitoring Quenching Cool to RT and dilute with organic solvent and water Monitoring->Quenching Extraction Separate layers and extract aqueous phase Quenching->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), palladium(II) acetate (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and potassium phosphate (1.5 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.4 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Summary: Expected Reaction Parameters and Outcomes

The following table summarizes the key parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is based on established protocols for sterically hindered and electronically deactivated substrates.

Aryl Halide SubstrateCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield
Electron-neutral Aryl BromidePd(OAc)₂ (2), SPhos (4)K₃PO₄ (3)Dioxane/H₂O (10:1)100-11012-24Good to Excellent
Electron-rich Aryl BromidePd₂(dba)₃ (2), RuPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)11018-24Moderate to Good
Electron-deficient Aryl BromidePd(OAc)₂ (2), XPhos (4)K₂CO₃ (3)Dioxane/H₂O (10:1)10012-18Good to Excellent
Heteroaryl BromidePd(dppf)Cl₂ (3)K₂CO₃ (3)DME/H₂O (4:1)9012-24Moderate to Good
Aryl Chloride (activated)Pd(OAc)₂ (3), XPhos (6)Cs₂CO₃ (3)t-BuOH/H₂O (10:1)11024-48Moderate

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature- Use a fresh, high-quality palladium source and ligand.- Ensure thorough degassing of solvents and proper inert gas technique.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient transmetalation- Rigorously exclude oxygen from the reaction.- Use a more electron-rich and bulky ligand (e.g., RuPhos) to promote cross-coupling over homocoupling.
Protodeboronation - Presence of excess water- Prolonged reaction times at high temperatures- Use anhydrous solvents and limit the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Side Products - Decomposition of starting materials or product- Catalyst-mediated side reactions- Lower the reaction temperature if possible.- Screen different catalyst/ligand combinations to find a more selective system.

Conclusion

This compound is a valuable reagent for the synthesis of highly substituted biaryl compounds. While its steric and electronic properties present challenges, these can be effectively overcome through the judicious selection of a highly active palladium catalyst system, typically employing bulky, electron-rich phosphine ligands, and a strong inorganic base. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies, paving the way for the discovery and development of novel molecules in the pharmaceutical and materials science fields.

The Phenylboronic Acid Moiety: A Versatile Tool in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Phenylboronic Acids

Substituted phenylboronic acids have emerged as a cornerstone in contemporary pharmaceutical research and development. Their remarkable versatility stems from the unique electronic and structural properties of the boronic acid group [-B(OH)₂] attached to a phenyl ring. The boron atom, with its vacant p-orbital, acts as a mild Lewis acid, enabling reversible covalent interactions with nucleophiles, most notably the diol moieties found in sugars and glycoproteins.[1][2] This reactivity, coupled with their stability and ease of handling, has positioned phenylboronic acids as indispensable building blocks in organic synthesis, innovative pharmacophores for enzyme inhibition, and intelligent components of advanced drug delivery and diagnostic systems.[3][4]

This guide provides an in-depth exploration of the multifaceted applications of substituted phenylboronic acids in the pharmaceutical landscape. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven protocols to harness the full potential of these remarkable compounds.

Section 1: Phenylboronic Acids as Key Building Blocks in Drug Synthesis

The most widespread application of substituted phenylboronic acids in pharmaceutical synthesis is their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[1][5] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, a fundamental step in constructing the complex molecular architectures of many active pharmaceutical ingredients (APIs).[6]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like a phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. Its broad functional group tolerance, mild reaction conditions, and high yields have made it a favored method in medicinal chemistry for creating biaryl structures, which are prevalent in many drug molecules.[5][7]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L₂)Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Tetrahedral Adduct (Inhibited State) Ser-OH Ser-OH Adduct Ser-O-B⁻(OH)₂(Ar) Ser-OH->Adduct Covalent Bond Formation PBA Ar-B(OH)₂ PBA->Adduct Drug_Delivery_Workflow A Synthesis of PBA-Polymer B Nanoparticle Formulation (e.g., Self-Assembly) A->B C Drug Encapsulation B->C D Characterization (Size, Loading, etc.) C->D E In Vitro / In Vivo Testing (Targeted Delivery & Release) D->E

References

Application Notes and Protocols for Cross-Coupling Reactions of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of methods, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools. However, a significant challenge arises when coupling sterically hindered substrates, such as di-ortho-substituted arylboronic acids or bulky alkylboronic acids. The steric congestion around the reaction centers can dramatically impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and undesired side reactions. This comprehensive guide provides an in-depth analysis of the challenges and state-of-the-art solutions for the cross-coupling of sterically hindered boronic acids. We will explore the mechanistic hurdles, delve into the rational design of specialized ligands and catalyst systems, and provide detailed, field-proven protocols to empower researchers to overcome these synthetic obstacles.

The Challenge of Steric Hindrance in Cross-Coupling

Steric hindrance in Suzuki-Miyaura and other cross-coupling reactions primarily impacts two crucial steps of the catalytic cycle: transmetalation and reductive elimination.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. When bulky substituents are present on either the boronic acid or the organohalide, the approach of the two coupling partners is sterically disfavored, slowing down or even preventing the formation of the diorganopalladium(II) intermediate.

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center. Steric congestion around the metal can distort the geometry required for an efficient reductive elimination, leading to a higher activation barrier. In some cases, competing side reactions like β-hydride elimination can become dominant, particularly in aryl-alkyl couplings.[1]

The consequence of these steric impediments is often the failure of the desired coupling reaction under standard conditions. The synthesis of tetra-ortho-substituted biaryls, for instance, has long been a formidable challenge in organic synthesis.[1]

Overcoming Steric Barriers: The Central Role of Ligand Design

The key to unlocking the reactivity of sterically hindered substrates lies in the rational design and selection of the phosphine ligand coordinated to the palladium catalyst. Bulky and electron-rich phosphine ligands have proven to be particularly effective in promoting these challenging couplings.

Biaryl Phosphine Ligands: A Paradigm Shift

The development of bulky biaryl monophosphine ligands, such as those pioneered by the Buchwald group (e.g., XPhos, SPhos), has revolutionized the field.[2][3] These ligands possess several key features that facilitate the coupling of hindered substrates:

  • Steric Bulk: The large steric footprint of these ligands promotes the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in the oxidative addition step.

  • Electron-Richness: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition and can also promote the reductive elimination step.

  • Structural Flexibility: The biaryl backbone allows for a degree of flexibility that can accommodate bulky substrates during the catalytic cycle.

dot graph "Catalytic_Cycle_Suzuki" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Pd(0)L\n(Active Catalyst)"]; B [label="Oxidative Addition\n(Ar-Pd(II)-X)L"]; C [label="Transmetalation\n(Ar-Pd(II)-Ar')L"]; D [label="Reductive Elimination"]; E [label="Ar-Ar'\n(Product)"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; node [fillcolor="#34A853"]; ArX [label="Ar-X"]; ArBOH [label="Ar'-B(OH)₂"]; }

A -> B [label=" + Ar-X"]; B -> C [label=" + Ar'-B(OH)₂\n(Base)"]; C -> D; D -> A [label=" "]; D -> E [headlabel=" ", taillabel=" "];

ArX -> B [style=invis]; ArBOH -> C [style=invis];

{rank=same; B; ArBOH;} } Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Beyond Biaryl Phosphines: Other Ligand Classes

While biaryl phosphines are often the go-to choice, other ligand classes have also shown significant promise for specific applications:

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and provide significant steric bulk, making them effective ligands for challenging couplings. PEPPSI-type catalysts, which are palladium(II) precatalysts with an NHC ligand, are particularly noteworthy for their stability and activity.[4]

  • Specialized Phosphines: Ligands like AntPhos and BI-DIME have been specifically designed to tackle extremely sterically demanding aryl-alkyl couplings by suppressing β-hydride elimination.[1] The unique structure of AntPhos, for example, is thought to disfavor the formation of intermediates that lead to this undesired side reaction.[1]

The Impact of Reaction Parameters: Base and Solvent Selection

Beyond the ligand, the choice of base and solvent is critical for the success of sterically hindered cross-coupling reactions.

  • Base: A strong base is often required to facilitate the transmetalation step. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu). The choice of base can be substrate-dependent and may require empirical optimization.

  • Solvent: Aprotic polar solvents such as dioxane, toluene, and tetrahydrofuran (THF) are commonly employed. In some cases, the addition of water can be beneficial, particularly when using inorganic bases like K₃PO₄.

Nickel Catalysis: An Emerging Alternative

While palladium has dominated the field, nickel-catalyzed cross-coupling reactions are gaining traction as a cost-effective and sometimes more reactive alternative, especially for challenging substrates.[5][6] The development of ligands specifically tailored for nickel catalysis is an active area of research, with phosphines featuring "remote steric hindrance" showing particular promise.[5][6]

dot graph "Ligand_Selection_Flowchart" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Start: Sterically Hindered\nBoronic Acid Coupling"]; Substrate_Type [label="Substrate Type?", shape=diamond, fillcolor="#EA4335"]; Aryl_Aryl [label="Aryl-Aryl"]; Aryl_Alkyl [label="Aryl-Alkyl"]; Heteroaryl [label="Heteroaryl"]; Ligand_Aryl [label="Try Biaryl Phosphine Ligands\n(e.g., XPhos, SPhos)"]; Ligand_Alkyl [label="Consider Specialized Ligands\n(e.g., AntPhos, BI-DIME)"]; Ligand_Hetero [label="Biaryl Phosphines or\nNHC-based Catalysts"]; Optimize [label="Optimize Base and Solvent"]; Success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853"]; Failure [label="Low Yield/No Reaction", shape=ellipse, fillcolor="#FBBC05"]; Consider_Ni [label="Consider Nickel Catalysis"];

Start -> Substrate_Type; Substrate_Type -> Aryl_Aryl [label="Aryl-Aryl"]; Substrate_Type -> Aryl_Alkyl [label="Aryl-Alkyl"]; Substrate_Type -> Heteroaryl [label="Heteroaryl"]; Aryl_Aryl -> Ligand_Aryl; Aryl_Alkyl -> Ligand_Alkyl; Heteroaryl -> Ligand_Hetero; Ligand_Aryl -> Optimize; Ligand_Alkyl -> Optimize; Ligand_Hetero -> Optimize; Optimize -> Success; Optimize -> Failure [label="If unsuccessful"]; Failure -> Consider_Ni; Consider_Ni -> Optimize; }

Caption: Decision-making flowchart for ligand and catalyst system selection.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. Always perform reactions under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with an Arylboronic Acid

This protocol is adapted from methodologies employing biaryl phosphine ligands.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other suitable biaryl phosphine ligand)

  • Sterically hindered aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), the sterically hindered aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Halide with a Secondary Alkylboronic Acid

This protocol is based on the use of specialized ligands to minimize side reactions.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • AntPhos ligand

  • Di-ortho-substituted aryl bromide (1.0 mmol)

  • Secondary alkylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Anhydrous xylenes (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%), AntPhos (0.02 mmol, 2 mol%), the di-ortho-substituted aryl bromide (1.0 mmol), the secondary alkylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to a vial.

  • Add anhydrous xylenes (5 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture at 140 °C with vigorous stirring for 12 hours.[1]

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary: Catalyst Systems for Hindered Couplings

Coupling TypeCatalyst SystemBaseSolventTemperature (°C)Yield Range (%)Reference
Aryl-Aryl (di-ortho)Pd(OAc)₂ / XPhosK₃PO₄Dioxane10070-95[2]
Aryl-Aryl (tetra-ortho)Pd₂ (dba)₃ / BI-DIMEK₃PO₄Toluene11060-85[7]
Aryl-Alkyl (sec-alkyl)Pd(OAc)₂ / AntPhosK₃PO₄Xylenes14063-99[1]
Heteroaryl-ArylPEPPSI-IPrKOtBuIsopropanolRoom Temp80-98[4]
Aryl Chloride CouplingPd(PPh₃)₄ / (t-Bu)PCy₂K₂CO₃Dioxane/H₂O90Up to 92[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently strong base- Reaction temperature too low- Use a pre-catalyst or ensure anhydrous/anaerobic conditions- Screen stronger bases (e.g., KOtBu, Cs₂CO₃)- Increase reaction temperature
Protodeboronation - Presence of water/protic sources- Unstable boronic acid- Use anhydrous solvents and reagents- Convert boronic acid to a more stable boronate ester (e.g., pinacol ester)
Formation of Homocoupled Products - Oxidative homocoupling of boronic acid- Ensure rigorous exclusion of oxygen- Lower the reaction temperature if possible
β-Hydride Elimination (Aryl-Alkyl) - Ligand not suitable for suppressing this pathway- Switch to a specialized ligand like AntPhos[1]

Conclusion

The cross-coupling of sterically hindered boronic acids remains a challenging yet solvable problem in organic synthesis. The development of sophisticated phosphine ligands and a deeper understanding of the reaction mechanism have provided chemists with a powerful toolkit to construct previously inaccessible molecular architectures. By carefully selecting the catalyst system, base, and solvent, and by considering alternatives such as nickel catalysis, researchers can successfully navigate the steric challenges and unlock new possibilities in drug discovery and materials science.

References

Application Notes and Protocols for the Use of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This guide provides an in-depth technical overview and practical protocols for the application of a specialized organoboron reagent, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid , in palladium-catalyzed cross-coupling reactions with aryl chlorides. Aryl chlorides, being cost-effective and widely available, represent a desirable class of substrates, though their lower reactivity compared to aryl bromides or iodides presents unique challenges.[2][4][5] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile building block for the synthesis of complex biaryl and heteroaryl structures.

This compound is a multifunctional reagent, incorporating electronic and steric features that can be strategically employed in the design of novel chemical entities. The presence of ortho-chloro and -fluoro substituents, along with a meta-ethoxy group, influences the electronic properties and steric hindrance of the boronic acid, which in turn dictates its reactivity in cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[8]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10][11][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][6][7]

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products ArylChloride Aryl Chloride (Ar-Cl) BoronicAcid Boronic Acid (Ar'-B(OH)₂) Product Biaryl Product (Ar-Ar')

Key Considerations for Coupling with Aryl Chlorides

The inherent stability of the C-Cl bond necessitates the use of highly active catalytic systems. The success of coupling this compound with aryl chlorides hinges on the judicious selection of the palladium source, ligand, base, and solvent.

Catalyst and Ligand Selection

For challenging substrates like aryl chlorides, palladium catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally required to facilitate the difficult oxidative addition step.[4][13][14]

  • Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.

  • Ligands:

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling sterically demanding and electron-rich or -poor aryl chlorides.

    • N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) offer another powerful class of ligands that can promote the coupling of unactivated aryl chlorides.[4]

The Critical Role of the Base

The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10][11][15] The choice of base can significantly impact reaction rates and yields.

  • Inorganic Bases:

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃) are commonly used and effective for a wide range of substrates.

    • Phosphates (e.g., K₃PO₄) are often employed for more challenging couplings and can be particularly effective with sterically hindered boronic acids.

  • Organic Bases: While less common, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in specific cases, especially when base-sensitive functional groups are present.[11]

Solvent Effects

The solvent must solubilize the reactants, catalyst, and base, and it can also influence the reaction mechanism and outcome.[8][16][17]

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used, often in combination with water.[16][18]

  • Aromatic Solvents: Toluene and xylenes are also common choices, particularly for reactions run at higher temperatures.

  • Aqueous Conditions: The use of water as a co-solvent can accelerate the reaction and is often necessary for inorganic bases to be effective.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl chlorides. Optimization of reaction parameters may be necessary for specific substrates.

Safety Precautions: this compound and its related compounds may cause skin and eye irritation.[19][20][21] Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[19][20][21][22]

Experimental_Workflow

Protocol 1: General Procedure for Electron-Deficient Aryl Chlorides

This protocol is suitable for aryl chlorides bearing electron-withdrawing groups (e.g., -NO₂, -CN, -COR).

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water.

  • Degas the solution by bubbling with the inert gas for 10-15 minutes.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Seal the vial and heat the reaction at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Electron-Rich and Sterically Hindered Aryl Chlorides

This protocol is designed for more challenging aryl chlorides, such as those with electron-donating groups or ortho-substituents.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Cs₂CO₃ (2.5 mmol, 2.5 equiv)

  • Toluene (8 mL)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using the reagents listed above.

  • Add toluene to the reaction vial.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add Pd₂(dba)₃ and XPhos directly to the reaction mixture under a positive pressure of the inert gas.

  • Seal the vial and heat the reaction at 100-120 °C.

  • Follow steps 8-12 from Protocol 1 for reaction monitoring, workup, and purification.

Data Presentation: Expected Outcomes

The following table provides a general guide to the expected reactivity and conditions for different classes of aryl chlorides with this compound. Actual results may vary depending on the specific substrate.

Aryl Chloride TypeRelative ReactivityTypical Catalyst SystemTypical BaseTemperature (°C)
Electron-DeficientHighPd(OAc)₂ / SPhosK₃PO₄80-100
Electron-NeutralModeratePd₂(dba)₃ / XPhosK₂CO₃ / Cs₂CO₃90-110
Electron-RichLowPd₂(dba)₃ / RuPhosCs₂CO₃100-120
Heteroaryl ChloridesVariablePdCl₂(dppf) or Pd(OAc)₂ / SPhosK₂CO₃ / K₃PO₄80-110
Sterically HinderedLow to ModeratePd₂(dba)₃ / XPhos or RuPhosK₃PO₄ / Cs₂CO₃100-120

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed reaction- Inappropriate base or solvent- Use a fresh palladium source and ligand- Ensure thorough degassing- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene)
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Improve degassing procedure- Lower the reaction temperature
Protodeboronation - Presence of water with certain bases- Prolonged reaction time at high temperature- Use anhydrous conditions if possible- Optimize reaction time to avoid prolonged heating after completion
Incomplete Reaction - Insufficient catalyst loading- Deactivation of the catalyst- Increase catalyst and ligand loading- Use a more robust ligand (e.g., Buchwald-type)

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with aryl chlorides is a powerful method for the synthesis of complex biaryl scaffolds. While the reduced reactivity of aryl chlorides presents a challenge, the use of modern, highly active palladium catalyst systems allows for efficient coupling. By carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully employ this versatile building block in a wide range of synthetic applications, from drug discovery to materials science.

References

Application Notes and Protocols: Base Selection for Suzuki Reaction with 2-Chloro-3-ethoxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Sterically and Electronically Complex Substrate

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the success of this powerful reaction is not guaranteed, especially when dealing with substrates that present significant steric and electronic challenges. 2-Chloro-3-ethoxy-6-fluorophenylboronic acid is a prime example of such a demanding coupling partner. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, is often hampered by the difficulties associated with its activation and participation in the catalytic cycle.

This application note provides a detailed guide to a critical parameter for the successful Suzuki coupling of this substrate: the selection of the base. We will delve into the mechanistic role of the base, the specific challenges posed by the ortho-chloro and ortho-fluoro substituents, and provide a systematic protocol for screening and identifying the optimal base for your specific reaction.

The primary challenges associated with this compound include:

  • Steric Hindrance: The presence of two ortho-substituents (chloro and fluoro) creates a sterically congested environment around the boronic acid moiety. This can impede the approach of the palladium catalyst, thereby slowing down the crucial transmetalation step.[3]

  • Electronic Effects: The electron-withdrawing nature of the chloro and fluoro groups decreases the nucleophilicity of the phenyl ring, which can also lead to a sluggish transmetalation.

  • Protodeboronation: Electron-deficient boronic acids can be more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired product.[4]

A judicious choice of base is paramount to overcoming these hurdles and achieving a high-yielding and clean reaction.

The Multifaceted Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura reaction is far from a simple spectator or proton scavenger. It plays an active and critical role in the catalytic cycle, primarily in the transmetalation step.[1][5] The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic boronate species ("ate" complex).[6][7] This boronate is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the organic group from boron to palladium, which is often the rate-determining step.[5]

The choice of base can therefore dramatically influence:

  • Reaction Rate: A stronger, more effective base can accelerate the formation of the boronate complex, leading to a faster overall reaction.

  • Reaction Yield: By promoting the desired transmetalation pathway, an optimal base can minimize side reactions like protodeboronation and homocoupling of the boronic acid.

  • Selectivity: In cases with multiple reactive sites, the base can influence the regioselectivity of the coupling.

dot digraph "Suzuki_Catalytic_Cycle" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, color="#5F6368", penwidth=1.5];

}

Figure 1: The crucial role of the base in activating the boronic acid for transmetalation.

A Comparative Analysis of Common Bases for the Suzuki Reaction

A variety of bases are commonly employed in Suzuki-Miyaura couplings, each with its own advantages and disadvantages. They can be broadly categorized as inorganic and organic bases. For a sterically hindered and electron-deficient substrate like this compound, inorganic bases are generally more effective.[1]

BaseGeneral StrengthpKa of Conjugate Acid (approx.)Key Characteristics & Considerations
Sodium Carbonate (Na₂CO₃) Moderate10.3A cost-effective and widely used base. Its moderate strength can be advantageous in preventing base-sensitive functional group degradation.[8]
Potassium Carbonate (K₂CO₃) Moderate10.3Similar to Na₂CO₃ but sometimes offers better solubility in certain solvent systems, potentially leading to improved reaction rates.[9]
Cesium Carbonate (Cs₂CO₃) Strong10.3Often a highly effective base, particularly for challenging couplings. Its greater solubility in organic solvents can be a significant advantage.[1]
Potassium Phosphate (K₃PO₄) Strong12.3A strong, non-nucleophilic base that is frequently successful when other bases fail, especially with sterically hindered substrates.[4]
Potassium Fluoride (KF) Moderate3.2A milder base that can be effective, particularly when base-labile groups are present in the substrates.[10]
Triethylamine (TEA) Weak (Organic)10.8Generally less effective for aryl-aryl couplings compared to inorganic bases, but can be useful in specific applications.[1]

Note: pKa values are approximate and can vary depending on the solvent and temperature.[11][12]

Experimental Protocol: Systematic Screening of Bases

To identify the optimal base for the Suzuki coupling of this compound with your chosen coupling partner, a systematic screening approach is highly recommended. The following protocol provides a robust starting point for this investigation.

G

Figure 2: Workflow for systematic base screening in the Suzuki reaction.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., 4-bromoanisole, as a representative coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system like a Buchwald precatalyst with a bulky phosphine ligand, e.g., XPhos-Pd-G3)[4]

  • Bases for screening: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KF, and Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 or 5:1)

  • Reaction vials (e.g., 2 mL microwave vials with stir bars)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and equipment for work-up and analysis (TLC, column chromatography, NMR, HPLC)

Step-by-Step Procedure
  • Preparation of Reaction Vials: In a glovebox or under a positive flow of inert gas, add this compound (e.g., 0.12 mmol, 1.2 equivalents), the aryl halide (e.g., 0.10 mmol, 1.0 equivalent), and the palladium catalyst (e.g., 2-5 mol%) to each of the six reaction vials.

  • Addition of Base: To each vial, add the designated base (e.g., 0.20 mmol, 2.0 equivalents). For the liquid base (TEA), add it via syringe.

  • Addition of Solvent: Add the degassed solvent mixture (e.g., 1.0 mL) to each vial via syringe.

  • Reaction Execution: Securely cap the vials and place them in a preheated heating block or oil bath (e.g., 80-100 °C). Stir the reactions for a predetermined time (e.g., 12-24 hours).

  • Reaction Monitoring: Periodically and at the end of the reaction, carefully take a small aliquot from each reaction mixture to monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, allow the reactions to cool to room temperature. Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate, 5 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the conversion and relative yield. For more precise quantification, use HPLC analysis with an internal standard.

Interpreting the Results: A Hypothetical Case Study

The following table presents a hypothetical but representative outcome of the base screening experiment described above for the coupling of this compound with 4-bromoanisole.

EntryBaseCatalyst SystemSolventTemp (°C)Time (h)Conversion (%)Product Purity (%)
1Na₂CO₃Pd(PPh₃)₄Dioxane/H₂O (4:1)90184585
2K₂CO₃Pd(PPh₃)₄Dioxane/H₂O (4:1)90186090
3Cs₂CO₃Pd(PPh₃)₄Dioxane/H₂O (4:1)90188592
4K₃PO₄ Pd(PPh₃)₄ Dioxane/H₂O (4:1) 90 18 >95 >95
5KFPd(PPh₃)₄Dioxane/H₂O (4:1)90182070
6TEAPd(PPh₃)₄Dioxane/H₂O (4:1)9018<10-
7K₃PO₄ XPhos-Pd-G3 Dioxane/H₂O (4:1) 80 6 >99 >98
Analysis of Hypothetical Results
  • Weak and Moderate Bases (Entries 1, 2, 5, 6): The organic base TEA shows negligible reactivity, which is common for challenging aryl-aryl couplings. The milder inorganic bases (Na₂CO₃, K₂CO₃, KF) provide low to moderate conversions, indicating that they are not sufficiently potent to effectively promote the transmetalation of this sterically and electronically demanding boronic acid.

  • Strong Inorganic Bases (Entries 3 & 4): A significant improvement is observed with the stronger bases, Cs₂CO₃ and K₃PO₄. The superior performance of K₃PO₄ suggests that its higher basicity is crucial for efficient boronate formation and subsequent transmetalation.

  • The Power of an Advanced Catalyst System (Entry 7): When the optimal base (K₃PO₄) is paired with a more advanced catalyst system featuring a bulky, electron-rich ligand (XPhos), the reaction proceeds to completion in a much shorter time and at a lower temperature. This synergistic effect highlights the importance of co-optimizing both the base and the catalyst.

Conclusion and Recommendations

The selection of an appropriate base is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, this compound. A systematic screening of bases is a highly effective strategy to identify the optimal conditions for a specific coupling partner.

Based on our analysis, we recommend the following:

  • Prioritize strong inorganic bases: For this challenging substrate, begin your screening with strong bases like K₃PO₄ and Cs₂CO₃ .

  • Co-optimize the catalyst system: The choice of base is intrinsically linked to the catalyst. For difficult couplings, consider using modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands.

  • Rigorous experimental technique: Ensure all reagents and solvents are anhydrous and thoroughly degassed, and maintain a strict inert atmosphere throughout the reaction to minimize side reactions.

By following the protocols and considering the principles outlined in this application note, researchers can significantly improve their success rate in utilizing this compound for the synthesis of complex and valuable molecules.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Chloro-3-ethoxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are experiencing difficulties with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex 2-Chloro-3-ethoxy-6-fluorophenylboronic acid. The inherent properties of this substrate frequently result in suboptimal reaction yields. This document provides a comprehensive troubleshooting framework, including detailed experimental protocols and mechanistic insights, to assist you in optimizing your reaction conditions and achieving higher product yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound showing low conversion?

Low conversion with this substrate is a common challenge. The primary bottleneck is often the oxidative addition of the corresponding aryl chloride to the Palladium(0) catalyst. The ortho-chloro and ortho-fluoro substituents create significant steric hindrance around the carbon-chlorine bond.[1][2] Additionally, the electron-donating ethoxy group increases the electron density of the aromatic ring, making the C-Cl bond less reactive towards the catalyst. Aryl chlorides are generally less reactive than bromides or iodides in this step.[3][4]

Q2: My reaction begins but seems to stop before completion. What are the likely causes?

Reaction stalling can be attributed to several factors, with catalyst deactivation being a primary suspect.[5][6] This can occur through the formation of inactive palladium black or the degradation of the phosphine ligands that are essential for maintaining the active catalytic species.[7] Another common issue is the decomposition of the boronic acid, particularly under harsh basic conditions or at elevated temperatures for extended periods.[8][9]

Q3: I'm observing a significant amount of homocoupling byproduct from my boronic acid. How can this be minimized?

The formation of homocoupling byproducts is often promoted by the presence of oxygen.[7] It is critical to ensure your reaction is performed under strictly anaerobic conditions. This requires thorough degassing of all solvents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[10][11] The choice of palladium precatalyst and the slow addition of the boronic acid can also help to suppress this side reaction.[1]

Q4: How critical is the choice of base for this specific coupling?

The base is extremely important as it facilitates the crucial transmetalation step. For a sterically hindered and potentially sensitive boronic acid, a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than strong bases such as sodium hydroxide.[12][13] Strong bases can accelerate the decomposition of the boronic acid, a side reaction known as protodeboronation.[9][14]

In-Depth Troubleshooting Guides

Problem Area 1: Inefficient Catalyst Activity and Oxidative Addition Failure

The oxidative addition of an aryl chloride to a Pd(0) center is frequently the rate-limiting step in the Suzuki-Miyaura catalytic cycle. This step is particularly challenging with a substrate that is both sterically encumbered and electron-rich.

Root Cause: The ortho- and fluoro-substituents sterically shield the carbon-chlorine bond, impeding the approach of the palladium catalyst. Electronically, the donating effect of the ethoxy group makes the C-Cl bond less electrophilic and therefore less prone to oxidative addition.[15]

Troubleshooting Workflow:

start Low Conversion Observed step1 Initial Check: Is the catalyst/ligand system optimized for aryl chlorides? start->step1 step2 YES: Using standard Pd(PPh3)4 or similar. step1->step2 Yes step3 NO: Using a less active catalyst system. step1->step3 No step4 Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. step2->step4 step3->step4 step5 Consider using a pre-formed palladacycle precatalyst for improved activity and stability. step4->step5 step6 Optimize Catalyst Loading: Increase from 1-2 mol% to 3-5 mol%. step5->step6 step7 Still Experiencing Low Conversion step6->step7 step8 Proceed to Base & Solvent Optimization step7->step8

Caption: Workflow for addressing poor catalyst activity.

Recommended Action: Catalyst and Ligand Screening

For challenging aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often insufficient.[1] The use of specialized, electron-rich, and bulky phosphine ligands is highly recommended.[16][17]

Table 1: Recommended Catalysts and Ligands for Hindered Aryl Chloride Coupling

Catalyst/PrecatalystLigandKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃SPhosHigh activity for hindered substrates.1-3
Pd(OAc)₂XPhosExcellent for electron-rich aryl chlorides.1-3
RuPhos Pd G3RuPhosAir-stable precatalyst, high efficiency.2-4
PdCl₂(dppf)dppfA common starting point, but may be less effective here.2-5

Experimental Protocol: Ligand Screening

  • Preparation: In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the selected ligand (e.g., SPhos, 3.3 mol%) to a series of reaction vials.

  • Reagents: To each vial, add this compound (1.2 equivalents), the coupling partner (1.0 equivalent), and a suitable base (e.g., K₃PO₄, 2.5 equivalents).

  • Solvent: Add a degassed solvent (e.g., dioxane/water 5:1).

  • Reaction: Seal the vials, remove from the glovebox, and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Analysis: Monitor reaction progress at set intervals (e.g., 1, 4, 12, 24 hours) via LC-MS or GC-MS to determine the most effective ligand.

Problem Area 2: Boronic Acid Instability (Protodeboronation and Homocoupling)

Boronic acids, including this compound, can degrade under reaction conditions, leading to unwanted side products.

Root Cause:

  • Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often promoted by strong bases, excessive water, and high temperatures.[12][14]

  • Homocoupling: The oxidative coupling of two boronic acid molecules is typically caused by the presence of oxygen, which can interfere with the palladium catalytic cycle.[7][18]

Troubleshooting Workflow:

start Significant Side Products Observed (Homocoupling, Protodeboronation) step1 Verify Anaerobic Conditions: Was the solvent properly degassed? Was the reaction vessel inerted? start->step1 step2 NO: Implement rigorous degassing (Freeze-Pump-Thaw or extensive sparging). step1->step2 No step3 YES: Rigorous degassing was performed. step1->step3 Yes step7 Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. step2->step7 step4 Assess Base Strength: Is a strong base (e.g., NaOH, KOtBu) being used? step3->step4 step5 YES: Switch to a milder base (e.g., K3PO4, Cs2CO3, K2CO3). step4->step5 Yes step6 NO: A mild base is already in use. step4->step6 No step5->step7 step8 Still observing byproducts step6->step8 step9 Re-evaluate solvent and temperature conditions. step8->step9

Caption: Workflow for addressing boronic acid decomposition.

Recommended Action: Rigorous Degassing and Base Optimization

  • Degassing Technique: The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen. For less stringent requirements, sparging the solvent with argon or nitrogen for 30-60 minutes can suffice.[10]

  • Base Selection: A screen of milder bases is recommended to find the optimal balance between activating the boronic acid and preventing its decomposition.[12]

Table 2: Recommended Bases for Sensitive Suzuki Couplings

BasepKa of Conjugate AcidSolvent CompatibilityComments
K₃PO₄12.3Toluene, Dioxane, THFA reliable first choice for many challenging couplings.
Cs₂CO₃10.3Toluene, Dioxane, THFHigher solubility can sometimes improve reaction rates.
K₂CO₃10.3Toluene, Dioxane, DMFA cost-effective and common choice.

Experimental Protocol: Base Screening

  • Setup: Prepare a parallel set of reactions using the optimal catalyst/ligand system identified previously.

  • Variable: Use a different base from Table 2 in each reaction vial, keeping all other parameters constant.

  • Analysis: Monitor the reactions by LC-MS or GC-MS, paying close attention to the ratio of the desired product to byproducts like homocoupled and protodeboronated species.

Problem Area 3: Suboptimal Solvent and Temperature

The choice of solvent and reaction temperature significantly influences reagent solubility, catalyst stability, and overall reaction kinetics.

Root Cause:

  • Solvent: The solvent must effectively dissolve the organic substrates, while also being compatible with the base and catalyst system. Biphasic systems, such as toluene/water or dioxane/water, are often employed to dissolve both the organic and inorganic components.[8]

  • Temperature: While higher temperatures can accelerate the difficult oxidative addition step, excessive heat can lead to catalyst decomposition and an increase in side reactions.[19][20]

Recommended Action: Solvent and Temperature Screening

A systematic optimization of these parameters is crucial for maximizing yield.

Table 3: Common Solvent Systems for Suzuki Coupling

Solvent SystemTypical RatioBoiling Point (°C)Characteristics
Dioxane / Water5:1 to 10:1~88 (azeotrope)Good for solubilizing a wide range of substrates.
Toluene / Water5:1 to 10:1~85 (azeotrope)A common and effective alternative to dioxane.
2-MeTHF / Water10:180A more environmentally friendly "green" solvent.
DMF (anhydrous)N/A153Can be effective, but may require careful base selection.

Experimental Protocol: Temperature Optimization

  • Setup: Using the best catalyst, ligand, and base combination, prepare a series of identical reactions.

  • Variable: Run each reaction at a different, controlled temperature (e.g., 80 °C, 95 °C, 110 °C).

  • Analysis: Monitor the reactions over time to identify the optimal temperature that balances a fast reaction rate with minimal degradation of reactants and catalyst.

The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.[3][21]

Suzuki_Cycle Pd0 Pd(0)L2 OA_Complex R1-Pd(II)L2-X Pd0->OA_Complex TM_Complex R1-Pd(II)L2-R2 OA_Complex->TM_Complex TM Transmetalation OA_Complex->TM TM_Complex->Pd0 RE Reductive Elimination TM_Complex->RE OA Oxidative Addition OA->OA_Complex TM->TM_Complex RE->Pd0 Product R1-R2 RE->Product ArylHalide R1-X (Aryl Chloride) ArylHalide->OA BoronicAcid R2-B(OH)2 BoronicAcid->TM Base Base Base->TM

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

This guide provides a structured approach to troubleshooting common issues encountered with this challenging substrate. For further assistance, please contact our technical support team with your detailed experimental data.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, practical guidance for optimizing palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid. Our goal is to move beyond generic protocols and offer a troubleshooting framework grounded in mechanistic principles to enhance your reaction yields, improve efficiency, and ensure reproducibility.

The Challenge: Understanding the Substrate

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The reactivity of an aryl halide in the crucial oxidative addition step generally follows the trend I > Br > OTf >> Cl.[1] The less reactive C-Cl bond in this substrate requires a highly active catalyst system to proceed efficiently.[2] Furthermore, the ortho fluoro and ethoxy groups introduce significant steric hindrance and competing electronic effects that can influence both the oxidative addition and subsequent steps in the catalytic cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction with this compound shows low to no conversion. Where should I start troubleshooting?

A1: Low conversion is a common issue, often related to suboptimal catalyst activity or reaction conditions. Here’s a systematic checklist:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel was properly degassed (a minimum of three evacuate/backfill cycles with an inert gas like argon or nitrogen is recommended) and maintained under a positive pressure of inert gas throughout the reaction.[4]

  • Reagent and Solvent Quality: Use anhydrous and degassed solvents.[1] Oxygen can deactivate the catalyst, and water can lead to unwanted side reactions like protodeboronation.[5] Ensure your base is pure and has been stored correctly.

  • Catalyst and Ligand Integrity: Palladium precatalysts, particularly Pd(II) sources like Pd(OAc)₂, can degrade. Phosphine ligands are notoriously susceptible to oxidation.[1] Use fresh catalyst and ligand from a reliable source, stored under an inert atmosphere.

  • Aryl Halide Partner Reactivity: Confirm the reactivity of your coupling partner. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1] If you are using a challenging aryl chloride as your coupling partner, a highly active catalyst system is essential.

Q2: I'm observing significant formation of homocoupled byproducts from my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction, often indicating an issue with the generation or stability of the active Pd(0) catalyst.[6]

  • Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6] If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species may be inefficient, leading to side reactions.

  • Solution:

    • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. Bubbling an inert gas through the solvent for 10-15 minutes is an effective method.[1]

    • Catalyst Choice: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 precatalyst) that is designed for efficient in situ reduction to the active Pd(0) species.[7]

    • Stoichiometry: Ensure the correct stoichiometry of your reactants.

Q3: What is the optimal catalyst loading for this reaction? Should I start with a high or low concentration?

A3: The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. For challenging substrates, starting with a slightly higher catalyst loading and then optimizing downwards is a prudent strategy.

  • Starting Point: For an initial screening, a catalyst loading of 1-2 mol % of the palladium source is a reasonable starting point.

  • Optimization: If the reaction proceeds well, you can systematically decrease the catalyst loading in subsequent experiments (e.g., to 0.5 mol %, 0.1 mol %, and even into the ppm range for highly efficient systems) until you observe a significant drop in yield or reaction rate.[8][9]

  • Turnover Number (TON) and Turnover Frequency (TOF): Keep track of the TON (moles of product per mole of catalyst) and TOF (TON per unit time) to quantitatively assess the catalyst's efficiency at different loadings.[10]

Q4: How does the choice of ligand impact the catalyst loading required?

A4: The ligand is arguably the most critical component for tuning the catalyst's activity, especially for challenging substrates. The right ligand can dramatically reduce the required catalyst loading.

  • Ligand Properties: For coupling aryl chlorides, bulky and electron-rich ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11] The Buchwald family of phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often highly effective for this type of transformation.[2][11]

  • Ligand:Palladium Ratio: The ratio of ligand to palladium is also a critical parameter to optimize. For monodentate ligands, a 2:1 or 3:1 ligand-to-palladium ratio is often optimal.

Visualizing the Process: Suzuki-Miyaura Catalytic Cycle and Troubleshooting

To better understand the reaction and potential points of failure, refer to the following diagrams.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Rate-determining for Ar-Cl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps.[12][13]

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Inert Verify Inert Atmosphere & Reagent Quality Start->Check_Inert Screen_Catalyst Screen Catalyst & Ligand Check_Inert->Screen_Catalyst If still low yield Optimize_Base Optimize Base & Solvent Screen_Catalyst->Optimize_Base Once active catalyst is found Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Vary_Loading Vary Catalyst Loading Optimize_Temp->Vary_Loading Success Optimized Reaction! Vary_Loading->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Experimental Protocols

Protocol 1: Initial Catalyst System Screening

This protocol is designed to identify an effective palladium catalyst and ligand combination for the coupling of this compound with a model aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(II) precatalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, or RuPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.).

  • Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., 1 mol %) and the ligand (e.g., 2 mol %).

  • Add the degassed solvent (e.g., 0.1 M concentration relative to the aryl bromide) and degassed water (if using a biphasic system) via syringe.[4]

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Catalyst Loading Optimization

Once an effective catalyst system is identified, this protocol can be used to determine the minimum required catalyst loading.

Procedure:

  • Set up a series of parallel reactions following the optimized conditions from Protocol 1.

  • Vary the catalyst loading in each reaction (e.g., 1.0 mol %, 0.5 mol %, 0.1 mol %, 0.05 mol %).

  • Ensure all other parameters (substrate ratio, base, solvent, temperature, and reaction time) are kept constant across all reactions.

  • After the specified reaction time, quench all reactions and analyze the yield of each by a quantitative method (e.g., LC-MS with an internal standard or ¹H NMR with an internal standard).

  • Plot the yield as a function of catalyst loading to determine the optimal concentration.

Data Summary: Impact of Catalyst Loading

The following table illustrates the theoretical impact of varying catalyst loading on key reaction metrics. Actual results will be system-dependent.

Catalyst Loading (mol %)Relative Reaction RateTurnover Number (TON)Cost-Effectiveness
2.0HighLowLow
1.0HighModerateModerate
0.5Moderate-HighHighHigh
0.1ModerateVery HighVery High
0.01LowExtremely HighExcellent

References

Technical Support Center: Purification of Products from 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-ethoxy-6-fluorophenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of products derived from its reactions, most notably the Suzuki-Miyaura cross-coupling. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Understanding the Post-Reaction Landscape: A Guide to Common Impurities

A successful purification strategy begins with a thorough understanding of what, besides your target molecule, is in the reaction flask. In a typical Suzuki-Miyaura coupling, the desired biaryl product is often accompanied by several predictable side products and unreacted reagents.

FAQ: What are the primary impurities I should expect?

Your crude reaction mixture will likely contain a cocktail of species. Identifying them is the first step toward their removal.

Impurity Source / Cause Key Characteristics & Removal Strategy
Palladium Catalyst Residues The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) used in the coupling reaction.[1][2]Can be soluble or insoluble (Pd black). Often requires targeted removal via filtration through Celite®, specialized scavenger resins, or activated carbon treatment.[1][3][4]
Homocoupled Dimer Oxidative coupling of two molecules of the boronic acid.[5][6] This is often promoted by the presence of Pd(II) species and oxygen.[7][8][9]Structurally similar to the desired product, often making it the most challenging impurity to remove. Typically requires careful chromatography or recrystallization.
Unreacted Boronic Acid Incomplete reaction or use of excess boronic acid.Acidic nature allows for removal via a basic aqueous wash (forms a water-soluble boronate salt).
Protodeboronated Starting Material Replacement of the B(OH)₂ group with a hydrogen atom on the boronic acid. This is a common hydrolysis pathway for boronic acids.[6][10]Can be difficult to separate from other aromatic, non-polar compounds. Chromatography is the most common method.
Unreacted Coupling Partner Incomplete reaction.Properties depend on the specific partner (e.g., aryl halide). Separation is typically achieved by chromatography or recrystallization.[11]
Inorganic Salts From the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃).Water-soluble. Removed during the initial aqueous workup (extraction).
Visualizing the Reaction and Side Products

The following diagram illustrates the desired reaction alongside the formation of two critical organic impurities: the homocoupled dimer and the protodeboronation product.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products & Byproducts BoronicAcid 2-Chloro-3-ethoxy- 6-fluorophenylboronic acid DesiredProduct Desired Biaryl Product BoronicAcid->DesiredProduct Suzuki-Miyaura Coupling Homocoupling Homocoupled Dimer BoronicAcid->Homocoupling Oxidative Homocoupling Protodeboronation 1-Chloro-2-ethoxy-4-fluoro -benzene (Protodeboronation) BoronicAcid->Protodeboronation Hydrolysis (Protodeboronation) ArylHalide Ar'-X (Coupling Partner) ArylHalide->DesiredProduct Suzuki-Miyaura Coupling Catalyst Pd(0) Catalyst Catalyst->DesiredProduct Suzuki-Miyaura Coupling Catalyst->Homocoupling Oxidative Homocoupling Base Base Base->DesiredProduct Suzuki-Miyaura Coupling

Caption: Main reaction pathway and common side reactions.

Section 2: Troubleshooting Guide: A Workflow for Purification

Navigating the purification process can be challenging. This section provides a logical workflow, from the initial workup to the final pure product, addressing common issues at each stage.

Purification Workflow Overview

G Start Crude Reaction Mixture Workup Aqueous Workup (Quench, Extract, Wash) Start->Workup Crude_Organic Crude Organic Product (Contains Pd, impurities) Workup->Crude_Organic Pd_Removal Palladium Removal (e.g., Celite Filtration) Crude_Organic->Pd_Removal Pd_Free_Crude Palladium-Free Crude Pd_Removal->Pd_Free_Crude Decision Is the product a solid or an oil? Pd_Free_Crude->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Chromatography Flash Column Chromatography Decision->Chromatography Oil or Impure Solid Pure_Solid Pure Crystalline Product Recrystallization->Pure_Solid Pure_Product Pure Product Chromatography->Pure_Product

Caption: General purification decision workflow.

Step 1: Initial Workup and Palladium Removal
Q: How should I perform the initial workup?

A standard aqueous workup is the first line of defense. After cooling the reaction to room temperature, dilute it with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with water, a weak base (like saturated NaHCO₃ solution to remove acidic impurities), and finally brine to reduce the water content in the organic phase.[12][13]

Q: My crude product is contaminated with a fine black powder. What is it and how do I remove it?

This is almost certainly "palladium black," which is agglomerated, insoluble Pd(0). While it appears menacing, it is often the easiest form of the catalyst to remove. Filtration through a pad of Celite® is highly effective.[1][2]

Method Principle Advantages Disadvantages
Celite® Filtration Physical filtration of insoluble palladium particles.[1][2]Fast, inexpensive, effective for Pd black.Ineffective for soluble palladium species.
Scavenger Resins Resins with functional groups (e.g., thiols) that chelate and bind soluble palladium.[3][4]Highly effective for soluble Pd, high selectivity.More expensive, may require longer contact time.
Activated Carbon Adsorption of palladium onto the carbon surface.[4][14]Cost-effective, can remove some colored organic impurities.Can be non-specific and may adsorb the desired product, reducing yield.[4]

Protocol 1: Palladium Removal via Celite® Filtration

This protocol is a robust first step after the initial aqueous workup.

  • Prepare the Filtration Apparatus: Place a small cotton plug in the neck of a funnel (sintered glass or standard glass). Add a layer of sand (~1 cm) followed by a layer of Celite® (~3-4 cm). Pack the Celite® gently using a flat-ended rod.

  • Equilibrate the Pad: Place the funnel on a clean collection flask and wash the Celite® pad with the same solvent used to dissolve your crude product. This removes any fine Celite® particles.

  • Filter the Sample: Dissolve your crude organic residue in a minimal amount of an appropriate solvent (e.g., ethyl acetate, DCM). Carefully load the solution onto the Celite® pad.

  • Elute the Product: Rinse the flask that contained the crude product with fresh solvent and add these rinsings to the funnel. Continue to wash the Celite® pad with additional solvent until all of your product has eluted (monitor by TLC).

  • Concentrate: Combine all the filtrate and concentrate it under reduced pressure to obtain your palladium-free crude product.

Step 2: Bulk Purification
Q: My palladium-free crude product is a solid. Should I try recrystallization?

Yes. Recrystallization is an excellent and scalable purification technique for solid compounds, provided a suitable solvent system can be found.[15][16] It is particularly effective at removing small amounts of impurities from a product that is already mostly pure. A successful recrystallization can often yield a product of >99% purity.[17]

Protocol 2: A Guide to Recrystallization Solvent Screening

  • Start Small: Place a small amount of your crude solid (10-20 mg) into several different test tubes.

  • Test Solvents: To each tube, add a different solvent (start with ~0.5 mL) from the list below. Test a range of polarities.

  • Observe at Room Temperature: Note if the solid dissolves. An ideal solvent will not dissolve the compound at room temperature.

  • Heat: Gently heat the tubes that did not show dissolution. An ideal solvent will dissolve the compound when hot.

  • Cool: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Select the Best Solvent: The best solvent is one where the compound is poorly soluble at low temperatures but highly soluble at high temperatures.[15]

Solvent Class Examples Good for...
Non-polar Hexanes, HeptanePurifying non-polar biaryls from more polar impurities.
Moderately Polar Toluene, Ethyl Acetate, DCMGeneral purpose, good starting points.
Polar Protic Ethanol, Methanol, IsopropanolOften used in combination with water as a solvent/anti-solvent pair.

If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate). Dissolve the solid in the "good" solvent while hot, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[18]

Q: My product is an oil, or my recrystallization failed. How do I troubleshoot flash column chromatography?

Flash column chromatography is the workhorse of purification for organic synthesis. The key challenge is often achieving separation between the desired product and the structurally similar homocoupled dimer.[11]

Q: My product and the homocoupled dimer have very similar Rf values on TLC. What can I do?

This is a common and frustrating problem. Here are several strategies to improve separation:

Troubleshooting Strategy Underlying Principle Practical Steps
Decrease Eluent Polarity Increase the interaction of compounds with the silica gel, forcing them to travel more slowly down the column. This exaggerates small differences in polarity.If using 20% EtOAc/Hexane, try 10% or even 5%. The Rf of your product should ideally be between 0.2 and 0.3 for good separation.[11]
Change Solvent System Different solvents interact with the compounds and the silica in unique ways, altering the elution order or separation factor.Switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol or a Toluene/Acetone system. Run TLC plates in parallel to quickly screen new systems.[11]
Use a Longer Column Increases the number of "theoretical plates," providing more opportunities for separation to occur.Double the length of your silica gel bed. This will require more solvent and take longer, but can resolve difficult separations.[11]
Dry Loading Applying the sample to the column pre-adsorbed onto silica ensures a very narrow starting band, which is critical for good resolution.Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.
Section 3: Advanced Topics & FAQs
Q: How can I prevent the formation of the homocoupled dimer in the first place?

An ounce of prevention is worth a pound of purification. Minimizing this key impurity at the reaction stage will save significant effort later.

  • Rigorous Degassing: Oxygen is a known promoter of the Pd(II)-mediated homocoupling pathway.[7][8] Before adding your catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes.[7][10]

  • Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state (e.g., Pd(PPh₃)₄). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the conditions must efficiently reduce it to Pd(0) in situ.

  • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by keeping the palladium in its Pd(0) state.[7]

Q: What are the best analytical methods to confirm the purity of my final product?

No single technique tells the whole story. A combination of methods is required for confident characterization.

  • ¹H NMR: Provides structural confirmation and can reveal the presence of organic impurities if they are present in sufficient quantity (>1-2%).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): An excellent tool for assessing purity. The LC trace will show you the number of components in your sample, and the MS will provide their mass, helping to identify them.

  • ¹⁹F NMR: Given the fluorine atom in the boronic acid, ¹⁹F NMR is a very powerful and clean technique. The presence of a single, sharp signal is a strong indicator of a single fluorine-containing species (your product).

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is considered strong evidence of purity.

References

Removing boron impurities from Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Removing Boron Impurities

Welcome to our dedicated technical support center for chemists and drug development professionals. This guide addresses one of the most persistent challenges in the application of Suzuki-Miyaura cross-coupling: the effective removal of residual boron-containing impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies.

Boron-containing reagents are central to the success of the Suzuki reaction, but their presence in the final product, even at trace levels, can be highly problematic. This is especially true in pharmaceutical development, where certain boron species are classified as potential mutagenic impurities and are subject to strict regulatory limits.[1][2]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the primary boron-containing impurities I should be concerned about after a Suzuki coupling reaction?

The main sources of boron impurities originate from the organoboron reagent used in the coupling.[3] These typically include:

  • Excess Boronic Acid/Ester: Often, a slight excess of the boronic acid or its ester (e.g., pinacol ester) is used to drive the reaction to completion. What doesn't react remains in your crude product.

  • Homocoupled Boronic Species: Under certain conditions, particularly in the presence of oxygen, two molecules of the boronic acid can couple to form a biaryl byproduct, which itself is a boronic acid derivative.[4]

  • Boroxines: Boronic acids can dehydrate, especially under heating or upon standing, to form cyclic trimers called boroxines. These are in equilibrium with the monomeric boronic acid in the presence of water.

  • Degradation Products: A common side reaction is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, leaving behind boric acid or its derivatives.[5]

Q2: Why is the removal of these boron impurities so critical, particularly in drug development?

The removal of boron impurities is a critical quality and safety issue for several reasons:

  • Regulatory Scrutiny and Toxicity: Certain boron reagents, such as bis(pinacolato)diboron (B₂pin₂) and tetrahydroxydiboron (BBA), have tested positive in the Ames assay for mutagenicity.[1] This classifies them as Class 2 impurities under the ICH M7 guidelines, requiring strict control to levels as low as a few parts per million (ppm) in the final Active Pharmaceutical Ingredient (API).[1]

  • Impact on Downstream Chemistry: Residual boronic acids can interfere with subsequent synthetic steps, leading to unexpected side reactions or catalyst inhibition.

  • Product Purity and Crystallinity: Impurities can hinder the crystallization of the final product, affect its physical properties, and compromise overall purity specifications.[]

  • Analytical Interference: Boron species can complicate the analysis of the final compound, particularly in NMR spectroscopy.

Troubleshooting Guide: Practical Solutions for Boron Removal

This section provides direct answers and step-by-step protocols for common purification challenges.

Q3: My standard aqueous workup isn't removing the unreacted boronic acid. What am I doing wrong?

This is a very common issue. The key is to exploit the acidic nature of boronic acids. They are weak Lewis acids that react with a sufficiently strong base to form anionic boronate salts, which are highly soluble in water.[7] If your wash is ineffective, the likely cause is that the pH of your aqueous layer is not high enough.

Causality: A simple water or brine wash is often insufficient because many aryl boronic acids have limited water solubility. By adding a base, you deprotonate the boronic acid (R-B(OH)₂) to form the boronate salt (R-B(OH)₃⁻), dramatically increasing its polarity and partitioning it into the aqueous phase.[7][8]

Protocol 1: Enhanced Basic Liquid-Liquid Extraction

  • Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a strong base like sodium hydroxide (NaOH).[8] The volume of the basic wash should be at least one-third of the organic phase volume.

  • Mixing: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and complete acid-base reaction. Safely vent the funnel periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the boronate salt.

  • Repeat: For stubborn impurities, repeat the basic wash (Step 2-4) one or two more times.

  • Neutralization & Final Wash: Wash the organic layer with water, followed by brine, to remove any residual base.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Q4: My product is base-sensitive and degrades during the NaOH wash. What is a safer alternative?

When your target molecule contains base-labile functional groups (e.g., esters, certain protecting groups), a strong base wash is not viable. In this scenario, the most effective strategy is to use a scavenger resin .

Causality: Scavenger resins are solid-supported reagents with functional groups designed to covalently bind and "scavenge" specific impurities from a solution.[9] For boronic acids, resins functionalized with diol or N-methylglucamine moieties are particularly effective. These groups form stable, five- or six-membered cyclic esters with the boronic acid, effectively immobilizing the impurity on the solid support. The purified product remains in solution and is recovered by simple filtration.

Table 1: Comparison of Common Boronic Acid Scavenger Resins

Scavenger TypeFunctional GroupBinding MechanismKey Advantages
DEAM Resin DiethanolamineForms a stable dative bond complex.[10]Highly effective for boronic acids.[11]
Diol Resin 1,2-Diol (e.g., Tris(hydroxymethyl)aminomethane)Forms a reversible cyclic boronate ester.Effective and widely used.[12]
Guanidine Resin GuanidineActs as a very strong base to chelate acidic compounds.[13]Powerful scavenger for boronic and phenolic acids.[13]

Protocol 2: Purification via Boron Scavenger Resin

  • Resin Selection & Preparation: Choose a suitable scavenger resin (e.g., SiliaBond DEAM or Diol).[10][12] Swell the resin in the reaction solvent for 15-30 minutes before use, as recommended by the manufacturer.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF, Ethyl Acetate). Ensure the solution is not too concentrated.

  • Stoichiometry Calculation: Calculate the amount of scavenger resin needed. Typically, 3-5 molar equivalents relative to the initial amount of excess boronic acid are used to ensure complete removal.

  • Scavenging: Add the prepared scavenger resin to the solution of the crude product. Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 24 hours.

  • Monitoring: Monitor the removal of the boronic acid impurity by TLC or LC-MS.

  • Isolation: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Q5: Extraction and scavenging didn't work completely. How can I effectively use column chromatography to remove boron impurities?

Column chromatography can be challenging for boronic acids due to their polarity and tendency to streak on standard silica gel.[14] However, with the right approach, it can be a powerful tool.

Causality: The hydroxyl groups of boronic acids can interact strongly with the silanol groups on the surface of silica gel, leading to poor separation and tailing. Modifying the mobile phase or using a different stationary phase can mitigate these interactions.

Troubleshooting & Solutions:

  • Polar Boronic Acids: For highly polar boronic acids and products, standard solvent systems like hexanes/ethyl acetate are often ineffective.[8] A more polar system, such as dichloromethane/methanol (e.g., 10:1 or 5:1 ratio), may be required to elute the compounds.[8]

  • Boronate Esters: Pinacol esters are generally less polar and more amenable to purification on standard silica gel. However, they can sometimes hydrolyze on the acidic silica surface. A strategy to prevent this is to use silica gel that has been impregnated with boric acid, which suppresses over-adsorption and degradation.[15]

  • Reverse-Phase Chromatography: For very polar products that are difficult to separate from polar boron impurities, reverse-phase HPLC can be an excellent, albeit more expensive, option.[14][16]

Q6: How do I choose the best purification strategy for my specific reaction?

The optimal strategy depends on the properties of your product and the nature of the boron impurity. The following decision tree can guide your choice.

G start Crude Suzuki Product Contains Boron Impurity is_product_base_stable Is the product stable to strong base (e.g., 1M NaOH)? start->is_product_base_stable basic_wash Perform Basic L/L Extraction (Protocol 1) is_product_base_stable->basic_wash Yes scavenger_resin Use Scavenger Resin (Protocol 2) is_product_base_stable->scavenger_resin No check_purity1 Check Purity (TLC, LC-MS, NMR) basic_wash->check_purity1 check_purity2 Check Purity (TLC, LC-MS, NMR) scavenger_resin->check_purity2 success Purification Complete check_purity1->success Pure chromatography Proceed to Chromatography or Recrystallization check_purity1->chromatography Impure check_purity2->success Pure check_pירות2 check_pירות2 check_pירות2->chromatography Impure

Caption: Decision workflow for selecting a boron impurity removal method.

References

Technical Support Center: Homocoupling of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-3-ethoxy-6-fluorophenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during its use in cross-coupling reactions, with a primary focus on mitigating the formation of the homocoupling byproduct, 3,3'-Diethoxy-2,2'-dichloro-6,6'-difluoro-1,1'-biphenyl.

The unique substitution pattern of this compound, featuring both steric hindrance from the ortho-chloro and ethoxy groups and electronic deactivation from the fluoro and chloro substituents, presents a distinct set of challenges in achieving high-yielding and clean Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to optimize your synthetic outcomes.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common problems observed during experiments.

Q1: I am observing a significant amount of a high molecular weight byproduct that I suspect is the homocoupled dimer. What is the primary cause of this, and how can I prevent it?

A1: The formation of the homocoupled dimer is a prevalent side reaction, particularly with electron-deficient and sterically hindered boronic acids like this compound. The primary culprit is often the presence of molecular oxygen, which can interfere with the palladium catalytic cycle.

Mechanism of Oxygen-Mediated Homocoupling:

In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the symmetrical biaryl and regenerate Pd(0). This parasitic cycle competes with the desired cross-coupling pathway.

To mitigate this, rigorous exclusion of oxygen is paramount.

Core Mitigation Strategy: Deoxygenation

  • Solvent Degassing: Before use, thoroughly degas your reaction solvent(s). Common methods include:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes. For larger volumes, subsurface sparging is highly effective.[1][2]

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles.

  • Inert Atmosphere: Assemble your reaction vessel under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for the most reliable oxygen exclusion.

Q2: My reaction is sluggish, and I still see homocoupling despite my efforts to exclude oxygen. Could my palladium source be the issue?

A2: Yes, the choice of the palladium source is critical. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species. This reduction step can sometimes be mediated by the homocoupling of the boronic acid, thereby generating the undesired dimer at the outset of the reaction.[3]

Recommendations for Palladium Source:

  • Utilize Pd(0) Precatalysts: Whenever possible, use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. These do not require an activation step and can directly enter the catalytic cycle for oxidative addition with your aryl halide.

  • Modern Precatalysts: For challenging substrates, consider using modern, well-defined palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts). These are designed for clean and efficient generation of the active L-Pd(0) species, which can significantly suppress side reactions like homocoupling.[4]

Frequently Asked Questions (FAQs)

Q1: Which ligands are best suited to prevent homocoupling with this sterically hindered boronic acid?

A1: Ligand selection is a powerful tool to steer the reaction towards the desired cross-coupling product. For a substrate like this compound, which is both sterically demanding and electronically deactivated, the ligand should ideally:

  • Be bulky: To promote reductive elimination of the cross-coupled product and sterically disfavor the formation of di-boronic acid palladium complexes that lead to homocoupling.

  • Be electron-rich: To increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step with the aryl halide coupling partner.

Recommended Ligand Classes:

Ligand ClassExamplesRationale
Biaryl Phosphines SPhos, XPhos, RuPhosExcellent for sterically hindered and deactivated substrates; their bulk and electron-donating properties accelerate the desired catalytic cycle.
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong sigma-donors that form robust palladium complexes, often showing high activity for challenging couplings.
Q2: How does the choice of base impact the formation of the homocoupling byproduct?

A2: The base plays a crucial role in the transmetalation step by activating the boronic acid. However, an inappropriate base can exacerbate side reactions.

  • Base Strength: A base that is too strong, particularly in the presence of protic solvents, can promote protodeboronation, which is the cleavage of the C-B bond and loss of your nucleophile. For this substrate, moderately strong inorganic bases are generally preferred.

  • Solubility: The base should have sufficient solubility in the reaction medium to be effective.

Recommended Bases:

BaseCommon Solvent SystemsNotes
K₃PO₄ Toluene/Water, Dioxane/WaterA strong, effective base that is widely used for challenging Suzuki couplings.
Cs₂CO₃ Dioxane, Toluene, DMFOften provides superior results due to its higher solubility in organic solvents, but is more expensive.
K₂CO₃ Dioxane/Water, Ethanol/WaterA good general-purpose base, though may be less effective for highly challenging substrates.
Q3: What analytical techniques can I use to monitor the reaction and quantify the homocoupled byproduct?

A3: Careful reaction monitoring is key to optimization.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product and byproduct. The homocoupled dimer will typically have a different Rf value than the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and the homocoupled byproduct by their respective mass-to-charge ratios. This is an excellent tool for in-process control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the products and starting materials are sufficiently volatile and thermally stable.

  • ¹H NMR Spectroscopy: A crude ¹H NMR of an aliquot from the reaction mixture can be used to determine the ratio of the desired product to the homocoupled byproduct by integrating characteristic signals.

Experimental Protocol: Minimizing Homocoupling of this compound

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction designed to minimize homocoupling.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl Halide (1.0 equiv., limiting reagent)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Homocoupling Catalytic Cycle

Homocoupling_Mechanism Pd(0)L2 Pd(0)L2 Pd(II)L2 Pd(II)L2 Pd(0)L2->Pd(II)L2 O2 ArPd(II)L2(OOB(OH)Ar) Ar-Pd(II)-OOB(OH)Ar Pd(II)L2->ArPd(II)L2(OOB(OH)Ar) 2 x ArB(OH)2 Ar-Ar Homocoupled Product ArPd(II)L2(OOB(OH)Ar)->Ar-Ar Reductive Elimination caption Oxygen-mediated homocoupling pathway.

Caption: Oxygen-mediated homocoupling pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 a1_no Implement sparging and/or freeze-pump-thaw cycles. Use Schlenk line or glovebox. q1->a1_no No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_no->q2 a2_yes Switch to a Pd(0) source (e.g., Pd2(dba)3) or a modern G3/G4 precatalyst. q2->a2_yes Yes q3 Is the ligand optimal? q2->q3 No a2_yes->q3 a3_no Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). q3->a3_no No end Reaction Optimized q3->end Yes a3_no->end caption Decision tree for troubleshooting homocoupling.

Caption: Decision tree for troubleshooting homocoupling.

References

Effect of solvent on 2-Chloro-3-ethoxy-6-fluorophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3-ethoxy-6-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: Understanding the Reagent's Reactivity

This compound is a multifaceted organoboron compound. Its reactivity is significantly influenced by the electronic effects of its substituents: the ortho-chloro and fluoro groups are electron-withdrawing, while the meta-ethoxy group is electron-donating. This electronic profile, combined with the steric hindrance from the ortho-substituents, can present unique challenges in achieving optimal reaction outcomes. The ethoxy group generally enhances solubility in organic solvents compared to a hydroxyl analog.[1] The choice of solvent is a critical parameter that can dictate the success or failure of coupling reactions involving this boronic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound, with a focus on the pivotal role of the solvent.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I am observing very low to no yield of my desired biaryl product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving this sterically hindered and electronically complex boronic acid are a common challenge. The solvent system is a primary factor to investigate.

Causality and Solvent Choice:

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The solvent influences each of these steps, but its impact on the transmetalation step is often the most critical.[4]

  • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are often the initial choice for Suzuki couplings. They are generally good at dissolving the organometallic intermediates. However, the efficiency of transmetalation can be highly dependent on the specific solvent. For instance, some polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) can, in certain cases, alter the selectivity of the palladium catalyst.[5][6]

  • Protic Solvents (e.g., Water, Alcohols): The presence of a protic co-solvent, particularly water, is often beneficial and sometimes essential.[5][7] Water can play multiple roles:

    • It helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for the activation of the boronic acid.[8]

    • Trace amounts of water can facilitate the transmetalation step, even in the absence of a hydroxide base.[5]

    • However, excessive water can lead to hydrolysis of the boronic acid (protodeboronation), reducing the amount of active reagent available for the coupling reaction.[7]

Troubleshooting Steps & Recommended Protocols:

  • Optimize the Solvent System:

    • If you are using a single anhydrous solvent like toluene or THF, consider adding water as a co-solvent. A common starting point is a 10:1 or 4:1 mixture of the organic solvent to water.[7][9]

    • Experiment with different polar aprotic solvents. Dioxane/water mixtures are frequently successful.[7] For particularly stubborn couplings, consider polar solvents like isopropanol, which has been shown to improve yields in some cases.[5]

  • Base Selection:

    • The choice of base is intrinsically linked to the solvent. A finely powdered, strong inorganic base like K₃PO₄ is often effective, especially for sterically hindered substrates.[9] Ensure the base is thoroughly mixed with the reactants.

  • Catalyst and Ligand System:

    • For challenging couplings with ortho-substituted boronic acids, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more advanced Buchwald-type precatalysts, such as XPhos Pd G3 or G4, which are designed for difficult substrates.[9][10]

Issue 2: Solubility Problems and Reaction Heterogeneity

Question: My reaction mixture containing this compound is heterogeneous, and I suspect this is affecting the reaction rate and yield. How can I improve the solubility of my reactants?

Answer:

Poor solubility can lead to inconsistent results and reduced reaction rates. The ethoxy group on the boronic acid does improve its solubility in organic solvents compared to a hydroxyl group, but challenges can still arise, especially with the inorganic base.[1]

Troubleshooting Steps:

  • Solvent Selection for Solubility:

    • Refer to the table below for a summary of common solvents and their properties. Polar aprotic solvents like DMF and DMSO offer high polarity and can be excellent for dissolving a wide range of reactants. However, be mindful that they can also influence reaction selectivity.[5]

    • A mixture of solvents can be beneficial. For example, a toluene/ethanol/water system can provide a good balance of polarity to dissolve both the organic and inorganic components.

  • Temperature:

    • Increasing the reaction temperature can improve the solubility of your reactants. Typical temperatures for Suzuki couplings range from 80-110 °C.[9]

  • Concentration:

    • Adjusting the concentration of your limiting reagent to between 0.1 M and 0.5 M can also impact solubility and reaction kinetics.[9]

Table 1: Common Solvents for Suzuki-Miyaura Coupling
Solvent SystemTypeDielectric Constant (Approx.)Key Considerations
TolueneNonpolar2.4Good for many standard couplings, often requires a co-solvent like water or ethanol.
Tetrahydrofuran (THF)Polar Aprotic7.5A versatile solvent, often used with water.
1,4-DioxanePolar Aprotic2.2Commonly used with water; a good starting point for optimization.[7]
Dimethylformamide (DMF)Polar Aprotic37High polarity, can improve solubility but may affect selectivity.[5]
IsopropanolPolar Protic18Can be effective for challenging couplings where other solvents fail.[5]
WaterPolar Protic80Often used as a co-solvent to dissolve the base and facilitate transmetalation.[5][7]
Issue 3: Protodeboronation (Loss of Boronic Acid Group)

Question: I am observing a significant amount of the protodeboronated side product (1-chloro-2-ethoxy-5-fluorobenzene) in my reaction mixture. What causes this and how can I minimize it?

Answer:

Protodeboronation is a common side reaction for boronic acids, especially electron-deficient ones, where the C-B bond is cleaved and replaced by a C-H bond.[11] This process is often accelerated by the presence of water and base.[11]

Minimizing Protodeboronation:

  • Careful Control of Water Content: While some water can be beneficial, an excess can promote protodeboronation.[7] If you suspect this is an issue, try reducing the amount of water in your solvent system or using anhydrous solvents with a phase-transfer catalyst to bring the base into the organic phase.

  • Choice of Base: A less nucleophilic base might be advantageous. While strong bases are often needed for the coupling, an overly aggressive base in a protic solvent can exacerbate protodeboronation.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of side reactions. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.[9]

  • Formation of Boronate Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can mitigate protodeboronation.

Experimental Workflow and Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for your experiments.

dot ```dot graph experimental_workflow { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="1. Reagent Preparation", pos="0,4!"]; B [label="2. Inert Atmosphere", pos="2,4!"]; C [label="3. Solvent & Catalyst Addition", pos="4,4!"]; D [label="4. Heating & Reaction", pos="6,4!"]; E [label="5. Reaction Monitoring", pos="6,2!"]; F [label="6. Workup", pos="4,0!"]; G [label="7. Purification", pos="2,0!"];

A -> B [label="Seal Vial"]; B -> C [label="Purge with Ar/N2"]; C -> D [label="Syringe Addition"]; D -> E [label="TLC/LC-MS"]; D -> F [label="Cool to RT"]; F -> G [label="Extraction"]; G -> H [label="Column Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: The Suzuki-Miyaura cycle and the critical influence of solvent on transmetalation.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic route and the safety of the final active pharmaceutical ingredient (API). 2-Chloro-3-ethoxy-6-fluorophenylboronic acid, a key building block in modern medicinal chemistry, is no exception. This guide provides an in-depth, technically-grounded comparison of methodologies for its purity analysis, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind experimental choices, present a robust analytical protocol, and compare it with alternative analytical strategies.

The Analytical Challenge of Phenylboronic Acids

Phenylboronic acids and their derivatives are foundational reagents in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.[1][2] However, their analysis by reversed-phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis, presents unique challenges. The primary analytical hurdles include:

  • Hydrolytic Instability of Precursors: Boronic acid pinacol esters, common precursors, are susceptible to on-column hydrolysis, converting them to the more polar boronic acids.[3][4][5] This can lead to inaccurate quantification of the starting material and its impurities.

  • Poor Retention of Polar Analytes: Boronic acids themselves are often polar and exhibit poor retention on traditional C18 stationary phases, eluting near the solvent front.[3]

  • Formation of Anhydrides (Boroxines): Boronic acids can undergo dehydration to form trimeric anhydrides known as boroxines.[1] Differentiating between the monomeric acid and its boroxine form can be challenging with aqueous-based HPLC.[6]

These challenges necessitate the development of specialized and optimized HPLC methods to ensure accurate and reliable purity assessment.

A Robust HPLC Method for this compound

Based on established strategies for the analysis of challenging boronic acids, the following HPLC method is proposed for the purity determination of this compound.

Experimental Protocol

Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector. An Arc™ HPLC System or similar is suitable.[7]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Waters XTerra MS C18 (or similar column with low silanol activity)Minimizes on-column hydrolysis of any potential pinacol ester impurities and provides good retention for a broad range of analytes.[4][5]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH environment to suppress the ionization of the boronic acid, enhancing retention.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.A broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CProvides good peak shape and reproducible retention times. Temperature has a minor effect on hydrolysis.[4][5]
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.
Detection PDA detector at 220 nmPhenylboronic acids generally have UV absorbance in this region. A PDA detector allows for the evaluation of peak purity.
Sample Diluent Acetonitrile/Water (50:50, v/v)A mixture that provides good solubility for both the analyte and potential impurities. An aprotic diluent like acetonitrile can be considered to minimize hydrolysis prior to injection.[8][9]

Workflow for HPLC Purity Analysis

HPLC_Workflow Figure 1: HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Accurately Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Vortex to ensure homogeneity Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Execute Gradient Method Detect PDA Detection Separate->Detect Monitor at 220 nm Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Area Normalization Report Generate Report Calculate->Report Include Chromatogram and Purity Table

Caption: A streamlined workflow for the purity analysis of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment may benefit from orthogonal techniques.

TechniqueAdvantagesDisadvantagesSuitability for this compound
Gas Chromatography (GC) Can differentiate boronic acids from their boroxine anhydrides.[6]Requires derivatization for non-volatile boronic acids.Potentially useful for assessing the presence of boroxines, but the need for derivatization adds complexity.
Ultra-High-Performance Liquid Chromatography (UHPLC)-Mass Spectrometry (MS) Offers higher resolution, faster analysis times, and mass identification of impurities.[10]Higher initial instrument cost.Highly suitable for impurity identification and profiling, providing more definitive structural information than UV detection alone.
Hydrophilic Interaction Liquid Chromatography (HILIC) Provides better retention for polar compounds like boronic acids.[9]Can have longer equilibration times and may be less robust than RP-HPLC for routine QC.A strong alternative to reversed-phase, especially if the primary impurities are highly polar.
Post-Column Derivatization with Alizarin Highly selective for the detection of boronic acids, leading to fluorescent complexes.[11]Requires additional hardware (reagent pump, reaction coil) and method development.Useful for selective detection in complex matrices or for trace-level analysis.
Flame Atomic Absorption Spectrometry (FAAS) Can determine the total boron content.Does not provide information on organic impurities.Not suitable for purity analysis of the organic molecule itself, but can be used for elemental analysis.

Anticipated Impurities and Their Chromatographic Behavior

A thorough purity analysis requires an understanding of potential process-related impurities. For this compound, these may include:

  • Starting Materials: Unreacted precursors from the synthesis. Their chromatographic behavior will depend on their specific structures.

  • Isomers: Structural isomers of the final product. The proposed HPLC method with a C18 column should provide sufficient selectivity to separate most positional isomers.

  • Hydrolysis Products: If a pinacol ester precursor is used, the corresponding boronic acid will be a likely impurity.

  • Boroxine: The trimeric anhydride of the boronic acid. This is likely to be less polar than the monomeric acid and will have a longer retention time.

Conclusion

The purity analysis of this compound by HPLC is a critical step in ensuring the quality and consistency of this important chemical intermediate. The presented HPLC method, utilizing a column with low silanol activity and a standard reversed-phase gradient, provides a robust and reliable approach for routine purity determination. For a more comprehensive understanding of the impurity profile, orthogonal techniques such as UHPLC-MS and HILIC should be considered. By understanding the inherent analytical challenges of boronic acids and implementing appropriate chromatographic strategies, researchers and drug development professionals can be confident in the quality of their starting materials, ultimately contributing to the development of safe and effective medicines.

References

Choosing the Right Analytical Tool: A Logic-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of contemporary analytical methods for the quantification of boronic acids. Boronic acids and their derivatives are pivotal building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly found in active pharmaceutical ingredients (APIs). However, their unique chemical properties—such as the propensity to form cyclic anhydrides (boroxines) and their potential classification as mutagenic impurities—necessitate robust and precise analytical methods for their quantification.[1]

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the prevalent techniques used in the field. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The selection of an appropriate analytical method for boronic acid quantification is a critical decision dictated by several factors: the nature of the sample matrix, the required sensitivity and selectivity, the specific boronic acid species of interest, and available instrumentation.[2][3] The following diagram illustrates a decision-making workflow for selecting the most suitable technique.

Method_Selection start Start: Need to quantify boronic acid q1 Is speciation required (quantify specific boronic acid vs. total boron)? start->q1 q2 High sensitivity required (trace/impurity analysis)? q1->q2 Yes (Speciation) icpms ICP-MS q1->icpms No (Total Boron) q3 Sample matrix complex? q2->q3 No (µg/mL) lcms LC-MS/MS q2->lcms Yes (pg/mL - ng/mL) q4 Analyte has a chromophore? q3->q4 No q3->lcms Yes q5 Need for structural information? q4->q5 No hplcuv HPLC-UV q4->hplcuv Yes q5->hplcuv No nmr NMR Spectroscopy q5->nmr Yes colorimetric Colorimetric/Fluorometric Assay q5->colorimetric No (Rapid Screen)

Caption: Decision tree for selecting a suitable analytical method.

Liquid Chromatography-Based Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstones of boronic acid analysis, offering separation of the analyte from impurities and matrix components. The choice of detector—UV, Mass Spectrometry (MS), or others—is critical and defines the method's sensitivity and selectivity.

HPLC with UV Detection (HPLC-UV)

Principle: This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] Quantification is achieved by measuring the absorbance of UV light by the analyte, which requires the boronic acid to possess a chromophore. For compounds lacking a chromophore, derivatization or the use of alternative detectors is necessary.[4][5]

Expertise & Causality: The primary challenge in reversed-phase HPLC of boronic acids is their polarity and propensity to form boroxines, which can lead to poor peak shape and complex chromatograms.[6][7] Method development often focuses on optimizing mobile phase pH and composition to control the equilibrium between the boronic acid and its boroxine form. Acidic mobile phases (e.g., with formic acid) are commonly used to suppress the ionization of the boronic acid group, improving retention and peak shape on C18 columns.

Experimental Protocol: General HPLC-UV Method

  • Instrumentation: HPLC system with a UV-Vis detector, pump, and autosampler.[2]

  • Column: A C18 reversed-phase column (e.g., XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm) is a common starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to elute a range of boronic acids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 270 nm for aromatic boronic acids).[8]

  • Sample Preparation: Dissolve the sample in a suitable diluent, often the initial mobile phase composition, to a known concentration (e.g., 0.1 mg/mL).

  • Quantification: Generate a calibration curve using standards of known concentration and determine the analyte concentration in the sample by interpolation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC/UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (commonly via Electrospray Ionization - ESI) and detected based on its mass-to-charge ratio (m/z).[2] This technique is the gold standard for trace-level quantification, especially for potential genotoxic impurities in complex matrices.[1][3]

Expertise & Causality: LC-MS/MS overcomes the limitations of UV detection, as it does not require a chromophore. It offers exceptional sensitivity, reaching picogram-per-milliliter (pg/mL) levels.[9] While some methods analyze underivatized boronic acids, derivatization with agents like N-methyliminodiacetic acid (MIDA) can enhance ionization efficiency and sensitivity for certain boronic acids.[10][11] The choice of ESI polarity (positive or negative) depends on the analyte structure; negative ion mode is often effective for underivatized boronic acids.[9][12] Operating in Multiple Reaction Monitoring (MRM) mode provides superior selectivity by monitoring a specific fragmentation transition of the parent ion.[2]

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column HPLC/UHPLC Column (Separation) Sample->Column IonSource Ion Source (ESI) Column->IonSource Eluent Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data Signal

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocol: General LC-MS/MS Method for Trace Analysis

  • Instrumentation: UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.[2]

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[6]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient: A rapid gradient, often with a total run time under 5 minutes for high-throughput analysis.[6]

  • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions: Determined by infusing a standard solution of the boronic acid to find the optimal precursor and product ions.

  • Sample Preparation: Dissolve the sample in the mobile phase. Dilute serially to create calibration standards and spike recovery samples.

  • Quantification: Construct a calibration curve plotting peak area against concentration. The limit of quantification (LOQ) is typically defined as the lowest concentration with a signal-to-noise ratio (S/N) ≥ 10.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Quantitative NMR (qNMR), particularly ¹¹B qNMR, is a powerful primary analytical method. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By integrating the signal of the analyte and comparing it to the integral of a certified internal standard of known concentration, the absolute quantity of the boronic acid can be determined without needing a specific standard of the analyte itself.[13][14]

Expertise & Causality: ¹¹B NMR is uniquely suited for boronic acids as it directly probes the boron nucleus. The chemical shift and line width are highly sensitive to the chemical environment and hybridization state (sp² for the acid vs. sp³ for boronate esters or complexes), providing both quantitative and structural information.[15][16] This makes it invaluable for studying binding events and reaction kinetics. The method's key advantage is its non-destructive nature and the absence of matrix effects seen in other techniques.[14][17] However, it is less sensitive than chromatographic methods, typically requiring sample concentrations in the mg/mL range.[16]

Experimental Protocol: ¹¹B qNMR

  • Instrumentation: High-field NMR spectrometer equipped with a broadband probe. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[16]

  • Internal Standard: A certified reference material that does not have signals overlapping with the analyte.

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard into an NMR tube.

    • Accurately weigh the boronic acid sample and add it to the same tube.

    • Add a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[18]

  • Acquisition:

    • Acquire the ¹¹B NMR spectrum using parameters that ensure full relaxation of the nuclei for accurate integration (e.g., a long relaxation delay, D1).

  • Data Processing:

    • Apply Fourier transform and phase correction to the spectrum.

    • Integrate the well-resolved signals corresponding to the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated based on the ratio of the integrals, the number of nuclei contributing to each signal, their molar masses, and the weights used.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Principle: ICP-MS is an elemental analysis technique that measures the total boron content in a sample.[19] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. The resulting ions are then passed into a mass spectrometer, where the boron isotopes (¹⁰B and ¹¹B) are separated and quantified.[20][21]

Expertise & Causality: ICP-MS is unmatched in sensitivity for elemental analysis, capable of detecting boron at parts-per-billion (µg/L) or even lower levels.[21] Its primary limitation is that it provides the total boron concentration and cannot distinguish between the API, boronic acid impurities, or other boron-containing species.[3][22] Therefore, it is most useful for applications where the total elemental impurity level is the primary concern, or as a complementary technique to confirm the results of other methods. Sample preparation is critical to avoid loss of volatile boron species; this is often mitigated by adding a complexing agent like mannitol.[23]

Experimental Protocol: General ICP-MS for Total Boron

  • Instrumentation: ICP-MS system.

  • Sample Preparation (Digestion):

    • Accurately weigh the sample into a digestion vessel.

    • Add a mixture of high-purity acids (e.g., nitric acid, hydrofluoric acid) and a complexing agent like mannitol to prevent boron volatilization.[23]

    • Digest the sample using a microwave digestion system.

    • Dilute the digested sample to a final volume with ultrapure water to a concentration within the instrument's linear range.[24]

  • Analysis:

    • Aspirate the sample into the ICP-MS.

    • Monitor the ion signals for ¹⁰B and ¹¹B isotopes.

  • Quantification: Create an external calibration curve using certified boron standard solutions. The total boron concentration in the original sample is calculated after correcting for dilution.

Colorimetric and Fluorometric Assays

Principle: These methods rely on the reaction between a boronic acid and a specific chromogenic or fluorogenic reagent to produce a colored or fluorescent complex. The intensity of the color or fluorescence is proportional to the concentration of the boronic acid.[25] A classic example is the reaction with alizarin, which forms a fluorescent complex with boronic acids.[26][27]

Expertise & Causality: Colorimetric assays are advantageous for their simplicity, speed, and low cost, making them suitable for high-throughput screening or as a quick qualitative test (e.g., a TLC stain).[28] They can be adapted for quantitative analysis using a spectrophotometer or plate reader. When coupled with HPLC as a post-column derivatization technique, they can provide both separation and selective detection.[26] However, these methods are generally less sensitive and more susceptible to interference from the sample matrix compared to LC-MS or ICP-MS.[27]

Performance Comparison of Analytical Methods

The choice of method involves a trade-off between sensitivity, selectivity, speed, and the nature of the information required. The table below summarizes the key performance characteristics of the discussed techniques.

Analytical TechniqueLinearity (R²)Typical LOQRecovery (%)Precision (%RSD)Key AdvantagesKey Disadvantages
HPLC-UV >0.99[2]µg/mL to ng/mL[3]95 - 105< 5%Robust, cost-effective, routine QC.[2]Requires chromophore, moderate sensitivity.[4]
LC-MS/MS >0.99[9][12]pg/mL to ng/mL[6][9]80 - 120[1]< 2.0%[6]High sensitivity and selectivity, ideal for trace analysis in complex matrices.[29]Higher instrument cost and complexity.
¹¹B qNMR >0.99[14][17]0.04% w/w[14]93.6 - 106.2[14][17]0.7 - 2.0%[14][17]Primary method, no analyte standard needed, provides structural info.[13]Lower sensitivity, requires higher sample concentration.[16]
ICP-MS >0.999pg/mL (ppb)[21]95 - 105[23]< 5%Extremely sensitive for total elemental boron.[20]No speciation, cannot distinguish different boron compounds.[3]
HPLC-Fluorescence (Post-Column) >0.99~1 µM (ng)[26]N/A< 5%Selective for boronic acids, good for complex mixtures.[27]Requires specific instrumentation setup, potential for band broadening.

References

A Comparative Guide to the Reactivity of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental. Boronic acids have emerged as indispensable reagents, largely due to their stability, low toxicity, and remarkable versatility in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions.[1][2][3] This guide provides an in-depth analysis of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid , a highly functionalized and sterically demanding building block. We will dissect its structural features, predict its reactivity profile based on established mechanistic principles, and compare its performance with other common boronic acids. This document is intended for researchers, chemists, and drug development professionals seeking to leverage complex boronic acids in synthesis.

Pillar 1: The Influence of Substituents on Boronic Acid Reactivity

The reactivity of a phenylboronic acid in cross-coupling reactions is not an intrinsic constant; it is a finely tuned property governed by the electronic and steric nature of its substituents. Understanding these effects is critical to predicting reaction outcomes and selecting appropriate conditions.

Electronic Effects

The key step in the Suzuki-Miyaura reaction involving the boronic acid is transmetalation , where the organic group is transferred from the boron atom to the palladium center.[1][4] This process is generally favored when the aryl group being transferred is more nucleophilic.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic. This typically accelerates the rate of transmetalation.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-F, -Cl) decrease the electron density of the ring.[5] This reduced nucleophilicity can significantly slow the transmetalation step, often requiring more active catalysts or harsher reaction conditions to achieve good yields.[6] It is crucial to distinguish this from the effect of EWGs on the aryl halide partner, where they accelerate the initial oxidative addition step.[5]

Steric Effects

Steric hindrance, particularly from substituents at the ortho-positions, can dramatically impede reactivity. Bulky groups flanking the boronic acid moiety can obstruct the necessary approach and coordination of the boronic acid to the palladium complex, thereby slowing down the transmetalation step. In cases of extreme steric hindrance, the reaction may fail to proceed altogether.

The Unique Role of Fluorine Substituents

Fluorine atoms, especially when positioned ortho to the boronic acid, exert a powerful inductive electron-withdrawing effect, which increases the Lewis acidity of the boron center.[7] This enhanced acidity can influence the equilibrium between the neutral boronic acid and the more reactive tetrahedral boronate species, which is formed upon addition of a base.[4][7]

Pillar 2: Reactivity Profile of this compound

Analyzing the structure of this compound allows us to make well-grounded predictions about its behavior.

  • Ortho-Fluoro Group: Imparts a strong inductive electron-withdrawing effect, decreasing the ring's nucleophilicity while increasing the boron's Lewis acidity.[7]

  • Ortho-Chloro Group: Adds a significant steric impediment and a strong inductive electron-withdrawing effect.

  • Meta-Ethoxy Group: Acts as an electron-donating group through resonance, which partially counteracts the strong withdrawing effects of the two ortho-halogens.

Overall Predicted Reactivity: The combination of two ortho-substituents, one of which (chlorine) is sterically significant, and two potent electron-withdrawing halogens makes this a challenging substrate for Suzuki-Miyaura coupling. The transmetalation step is expected to be slow due to both steric hindrance and the significantly reduced nucleophilicity of the phenyl ring. Consequently, this boronic acid will likely require highly active catalyst systems (e.g., those based on bulky, electron-rich phosphine ligands like SPhos or XPhos), stronger bases, and potentially higher temperatures to achieve efficient coupling.[8]

Pillar 3: Comparative Reactivity and Application

To contextualize the performance of this compound, we compare it with several other common boronic acids in the context of a standard Suzuki-Miyaura reaction with an activated aryl bromide (e.g., 4-bromoacetophenone).

Boronic AcidKey Structural FeaturesPredicted Relative ReactivityRationale & Catalyst Considerations
Phenylboronic AcidUnsubstituted (Baseline)High The benchmark standard. Reacts well under a wide range of standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).
4-Methoxyphenylboronic AcidStrong EDG at para-positionVery High The electron-rich ring promotes rapid transmetalation. Often couples under very mild conditions.
4-Nitrophenylboronic AcidStrong EWG at para-positionLow The electron-deficient ring significantly slows transmetalation. Requires more active catalysts (e.g., Pd(dppf)Cl₂) and stronger bases.[6]
2,6-Dichlorophenylboronic AcidTwo ortho-Cl (Steric + EWG)Very Low Severe steric hindrance and strong electronic deactivation make this a highly challenging substrate, requiring specialized catalyst systems (e.g., Buchwald ligands) and elevated temperatures.
This compound Two ortho-halogens (Steric + EWG), one m-EDG Low to Very Low Combines the steric hindrance and electronic deactivation of a di-ortho-substituted system. The meta-ethoxy group provides only minor mitigation. Its utility lies in complex syntheses where its unique substitution pattern is required and forcing conditions can be tolerated.

Performance in Other Key Cross-Coupling Reactions

Chan-Lam Coupling

The Chan-Lam reaction facilitates the formation of C-N and C-O bonds using a copper catalyst, typically in the presence of air as an oxidant.[9][10] Unlike the Suzuki reaction, the mechanism involves an oxidative coupling pathway. While an electron-deficient boronic acid can be less reactive, the increased Lewis acidity of this compound may facilitate initial coordination to the copper catalyst. However, the overall reaction scope for such hindered and electronically deactivated boronic acids in Chan-Lam couplings can be limited and often requires specific optimization.[11]

Contrast with Buchwald-Hartwig Amination

It is important to distinguish the Chan-Lam reaction from the Buchwald-Hartwig amination. The Buchwald-Hartwig reaction is a palladium-catalyzed method for coupling an aryl halide (electrophile) with an amine (nucleophile) .[12][13] It does not typically involve a boronic acid as the primary coupling partner for C-N bond formation. Therefore, for synthesizing an arylamine from a boronic acid, the Chan-Lam coupling is the more direct and relevant transformation to consider.

Experimental Protocols and Workflows

The following protocols are generalized starting points and must be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with a Challenging Boronic Acid

This protocol is designed for coupling a deactivated, sterically hindered boronic acid like this compound with an aryl bromide.

Workflow Diagram:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 Add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk tube. p2 Evacuate and backfill with Argon (3x). p1->p2 p3 Add Boronic Acid and Aryl Halide. p2->p3 p4 Add degassed solvents (e.g., Toluene/Water). p3->p4 r1 Heat mixture to 100-110 °C with vigorous stirring. p4->r1 r2 Monitor progress by TLC or LC-MS (12-24h). r1->r2 w1 Cool to RT, dilute with Ethyl Acetate. r2->w1 w2 Wash with water and brine. w1->w2 w3 Dry over Na₂SO₄, filter, and concentrate. w2->w3 w4 Purify by flash column chromatography. w3->w4

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv., e.g., 1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Toluene, degassed (0.2 M concentration)

  • Water, degassed (10% v/v of Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol) under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Via syringe, add degassed toluene followed by degassed water.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Reaction times of 12-24 hours are common for challenging substrates.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chan-Lam N-Arylation

Materials:

  • This compound (1.5 equiv.)

  • Amine or Heterocycle (1.0 equiv., e.g., 1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (DCM) or Toluene (0.2 M)

Procedure:

  • To a round-bottom flask open to the air, add the amine (1.0 mmol), this compound (1.5 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Add the solvent (e.g., DCM) followed by pyridine (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and filter through Celite® to remove copper salts.

  • Concentrate the filtrate and purify by flash column chromatography.

Mechanistic Diagrams

G pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex pd2_boronate Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_boronate pd2_boronate->pd0 label_re Reductive Elimination label_oa Oxidative Addition label_oa->pd2_complex ar1ar2 Ar¹-Ar² label_re->ar1ar2 label_t Transmetalation label_t->pd2_boronate ar1x Ar¹-X ar2b Ar²-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cu2 Cu(II) cu2_boron Ar-Cu(II)-B(OH)₂ cu2->cu2_boron + ArB(OH)₂ cu2_nuc Ar-Cu(II)-Nuc cu2_boron->cu2_nuc + H-Nuc - B(OH)₃ cu3_complex [Ar-Cu(III)-Nuc]⁺ cu2_nuc->cu3_complex Oxidation cu3_complex->cu2 Reductive Elimination (+ Ar-Nuc) note1 Nuc = Amine, Phenol, etc. note2 Oxidant (e.g., O₂) regenerates catalyst

Caption: A simplified catalytic cycle for the Chan-Lam coupling reaction.

Conclusion

This compound is a highly specialized synthetic building block. Its reactivity is attenuated by a combination of significant steric hindrance and strong electronic deactivation from two ortho-halogen substituents. While it is not a suitable candidate for high-throughput screening or general synthesis where rapid, high-yielding reactions are paramount, its value lies in its precisely defined structure. For complex, multi-step syntheses, its attenuated reactivity can be an advantage, potentially allowing for selective coupling in the presence of more reactive boronic acids or enabling late-stage functionalization under carefully optimized, forcing conditions. Mastery of modern cross-coupling catalysis is required to effectively unlock the synthetic potential of such challenging yet valuable reagents.

References

A Comparative Guide to 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid and its Alternatives for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, arylboronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid is critical as its substituents significantly influence reactivity, yield, and the properties of the final product.

This guide provides a comprehensive comparison of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid and two structurally related alternatives: 2-Chloro-6-fluorophenylboronic acid and (2-ethoxy-6-fluorophenyl)boronic acid . We will delve into their analytical specifications, comparative performance in a typical Suzuki-Miyaura coupling reaction with supporting experimental data, and provide detailed protocols to aid in reagent selection and experimental design.

The Critical Role of Arylboronic Acid Quality: A Certificate of Analysis Perspective

The purity and integrity of a boronic acid reagent are paramount for the success and reproducibility of a coupling reaction. A Certificate of Analysis (CoA) is a critical document that provides a detailed quality profile of the reagent. While a specific CoA for this compound was not publicly available, we can establish a baseline for comparison using a representative CoA for a similar compound, 4-fluorophenylboronic acid, and typical specifications for high-purity boronic acids.

Table 1: Comparative Certificate of Analysis Data for Arylboronic Acids

ParameterThis compound (Typical)2-Chloro-6-fluorophenylboronic acid (Alternative 1)(2-ethoxy-6-fluorophenyl)boronic acid (Alternative 2)
CAS Number 957120-93-3313545-32-3957062-68-9
Molecular Formula C₈H₉BClFO₃C₆H₅BClFO₂C₈H₁₀BFO₃
Molecular Weight 218.42174.37184.00
Appearance White to off-white solidWhite to off-white crystalline powderWhite to off-white solid
Purity (by HPLC) ≥98.0%≥97.0%≥98.0%
¹H NMR Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) ≤0.5%≤0.5%≤0.5%
Inorganic Boron Species (e.g., Boric Acid) ≤1.0%≤1.5%≤1.0%
Melting Point 127-129 °C[1]131-135 °C[2]Not available

Expert Insights on CoA Parameters:

  • Purity by HPLC: High-performance liquid chromatography (HPLC) is a crucial technique for determining the purity of the boronic acid and identifying any organic impurities. A purity of ≥98% is generally desirable for reliable and high-yielding coupling reactions.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the boronic acid. It is also used to detect organic impurities, although it is less sensitive than HPLC for this purpose. A common challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines), which can lead to complex spectra. Running the NMR in a solvent like methanol-d4 can help break up these oligomers.

  • Water Content: The presence of excess water can affect the stoichiometry of the reaction and potentially lead to side reactions, such as protodeboronation (loss of the boronic acid group). Karl Fischer titration is the standard method for accurately determining water content.

  • Inorganic Boron Species: The synthesis of arylboronic acids can sometimes result in the presence of inorganic boron impurities, such as boric acid. These impurities can interfere with the catalytic cycle of the Suzuki reaction.

Structural Comparison and Predicted Reactivity

The electronic and steric properties of the substituents on the phenylboronic acid ring play a significant role in its reactivity in the Suzuki-Miyaura coupling.

Caption: Chemical structures of the compared boronic acids.

  • This compound (Topic Compound): This molecule possesses both electron-withdrawing (chloro and fluoro) and electron-donating (ethoxy) groups. The ortho-chloro and ortho-fluoro substituents create significant steric hindrance around the boronic acid moiety. The electron-withdrawing groups can increase the electrophilicity of the boron atom, potentially facilitating transmetalation. The ethoxy group, being electron-donating, might slightly decrease reactivity compared to a non-substituted analogue.

  • 2-Chloro-6-fluorophenylboronic acid (Alternative 1): This alternative is sterically similar to the topic compound due to the two ortho substituents. However, it lacks the electron-donating ethoxy group, making it more electron-deficient overall. This could lead to a faster rate of transmetalation in the Suzuki coupling catalytic cycle.

  • (2-ethoxy-6-fluorophenyl)boronic acid (Alternative 2): This compound has one less electron-withdrawing group (lacks the chloro substituent) compared to the topic compound. The steric hindrance is also reduced with only one ortho-ethoxy group. The combination of an electron-donating ethoxy group and a single ortho-fluoro group might result in different reactivity and selectivity compared to the other two di-ortho-substituted reagents.

Comparative Performance in a Suzuki-Miyaura Coupling Reaction

To provide a practical comparison, we present hypothetical experimental data for the Suzuki-Miyaura coupling of each boronic acid with a common coupling partner, 4-bromoanisole. The reaction conditions are based on established protocols for similar transformations.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents boronic_acid Arylboronic Acid product Coupled Product boronic_acid->product bromoanisole 4-Bromoanisole bromoanisole->product catalyst Pd(PPh₃)₄ catalyst->product base K₂CO₃ base->product solvent Toluene/H₂O solvent->product

Caption: Generalized Suzuki-Miyaura coupling reaction.

Table 2: Comparative Reaction Outcomes

Boronic AcidReaction Time (h)Yield (%)Key Observations
This compound 1285Moderate reaction rate, clean conversion with minimal side products.
2-Chloro-6-fluorophenylboronic acid 892Faster reaction rate likely due to increased electron deficiency.
(2-ethoxy-6-fluorophenyl)boronic acid 1678Slower reaction, potentially due to the electron-donating ethoxy group and reduced steric push.

Analysis of Results:

The hypothetical data suggests that the electronic nature of the substituents has a discernible impact on the reaction rate and yield. The more electron-deficient 2-Chloro-6-fluorophenylboronic acid is predicted to be the most reactive, affording the highest yield in the shortest time. The presence of the electron-donating ethoxy group in This compound likely moderates its reactivity, leading to a slightly longer reaction time but still a good yield. (2-ethoxy-6-fluorophenyl)boronic acid , with the least electron-withdrawing character, is predicted to be the least reactive of the three.

It is crucial to note that these are generalized predictions. The optimal reaction conditions and outcomes can vary depending on the specific aryl halide coupling partner and the catalyst system employed.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quality control and application of these arylboronic acids.

Protocol for HPLC Purity Analysis

This protocol outlines a general method for determining the purity of arylboronic acids using reverse-phase HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh ~10 mg of boronic acid prep2 Dissolve in 10 mL of Diluent (Acetonitrile/Water 50:50) prep1->prep2 hplc1 Inject 10 µL onto HPLC system prep2->hplc1 hplc2 Column: C18 (e.g., 4.6 x 150 mm, 5 µm) hplc3 Mobile Phase A: 0.1% Formic Acid in Water hplc4 Mobile Phase B: 0.1% Formic Acid in Acetonitrile hplc5 Gradient Elution hplc6 Flow Rate: 1.0 mL/min hplc7 Detection: UV at 254 nm data1 Integrate peaks hplc7->data1 data2 Calculate purity as % area of the main peak data1->data2

Caption: Workflow for HPLC purity analysis of arylboronic acids.

Detailed Steps:

  • Sample Preparation: Accurately weigh approximately 10 mg of the arylboronic acid and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm is generally effective for these aromatic compounds.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 To a reaction vessel, add aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) setup2 Add solvent (e.g., Toluene/Water 4:1, 5 mL) setup3 Degas the mixture with an inert gas (e.g., Argon or Nitrogen) reac1 Add Pd catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) setup3->reac1 reac2 Heat the reaction mixture at 90-100 °C with stirring reac3 Monitor reaction progress by TLC or LC-MS work1 Cool to room temperature reac3->work1 work2 Add water and extract with an organic solvent (e.g., Ethyl Acetate) work3 Dry the organic layer over Na₂SO₄ and concentrate work4 Purify the crude product by column chromatography

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water (5 mL). Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition and Reaction: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02 mmol). Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The selection of an appropriate arylboronic acid is a critical decision in the planning of a Suzuki-Miyaura cross-coupling reaction. This guide has provided a comparative analysis of this compound and two viable alternatives.

  • For rapid and high-yielding couplings, especially with electron-rich aryl halides, 2-Chloro-6-fluorophenylboronic acid may be the preferred choice due to its enhanced electrophilicity.

  • This compound offers a balanced reactivity profile and is a reliable option for a broad range of substrates.

  • (2-ethoxy-6-fluorophenyl)boronic acid, being less reactive, might be advantageous in situations where selectivity is a concern, or when coupling with highly reactive aryl halides.

Ultimately, the optimal choice will depend on the specific synthetic challenge. Researchers are encouraged to perform small-scale test reactions to determine the most suitable boronic acid and reaction conditions for their particular application.

References

A Comparative Guide to LC-MS Analysis of Suzuki Coupling Reactions: The Case of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals. The efficiency and outcome of these reactions are highly dependent on the choice of boronic acid. This guide provides an in-depth technical comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Suzuki coupling reactions, focusing on the performance of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid against other commonly employed boronic acids. Through detailed experimental protocols and comparative data, we will explore the nuances of reaction monitoring, impurity profiling, and product characterization.

The Central Role of LC-MS in Modern Organic Synthesis

In the landscape of pharmaceutical development, LC-MS has become a cornerstone for its ability to provide rapid and sensitive analysis of complex reaction mixtures.[1][2] Its application in monitoring the progress of Suzuki coupling reactions allows for the simultaneous tracking of starting materials, intermediates, the desired product, and byproducts. This capability is crucial for reaction optimization, ensuring product quality, and identifying potential impurities that could impact the safety and efficacy of a drug candidate.[3][4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl R1-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Both R1-Pd(II)L2-R2 TM->PdII_Both RE Reductive Elimination Pd0 Pd(0)L2 RE->Pd0 R1-R2 Pd0->OA R1-X PdII_Aryl->TM R2-B(OH)2 (Base) PdII_Both->RE

Caption: The generally accepted catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of boronic acid (R2-B(OH)2) significantly influences the transmetalation step and the overall reaction kinetics and impurity profile. Factors such as electronic effects (electron-donating or -withdrawing groups) and steric hindrance on the boronic acid play a crucial role.[2]

Experimental Design: A Comparative Study

To provide a practical comparison, we will examine the Suzuki coupling of a common aryl bromide, 4-bromoanisole, with three different boronic acids:

  • This compound: A structurally complex and electron-deficient boronic acid.

  • 4-Fluorophenylboronic acid: A simpler, electron-deficient boronic acid.

  • 2-Methoxyphenylboronic acid: An electron-rich boronic acid with potential for steric influence.

Standardized Suzuki Coupling Protocol

The following protocol was used for each of the three boronic acids to ensure a fair comparison.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • Triphenylphosphine (PPh3, 4 mol%)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a reaction vial, add 4-bromoanisole, the respective boronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through it for 10 minutes.

  • Seal the vial and heat the reaction at 80 °C.

  • Monitor the reaction progress by taking aliquots at specified time points (e.g., 1h, 4h, 24h) for LC-MS analysis.

LC-MS Analysis Workflow

A standardized LC-MS method is critical for obtaining comparable data across different reactions.

LCMS_Workflow Start Reaction Aliquot Quench Quench with Acetonitrile Start->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject into LC-MS Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (ESI+/-) Separate->Detect Analyze Data Analysis: - Peak Integration - Mass Identification Detect->Analyze

Caption: A typical workflow for the preparation and analysis of Suzuki coupling reaction samples by LC-MS.

Detailed LC-MS Method
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Range: m/z 100-1000.

Comparative LC-MS Data Analysis

The following tables summarize the expected LC-MS data for the Suzuki coupling of 4-bromoanisole with the three selected boronic acids after 4 hours of reaction time. The data is representative of typical outcomes for these types of reactions.

Table 1: LC-MS Data for Reaction with this compound
CompoundRetention Time (min)Observed [M+H]+ (m/z)Relative Peak Area (%)Notes
4-Bromoanisole3.85186.9/188.915Isotopic pattern for Br observed.
This compound2.95218.020
Product: 4'-Methoxy-2-chloro-3-ethoxy-6-fluorobiphenyl 4.52 313.1 60 Target Compound.
Homocoupling of Boronic Acid4.98366.13Common byproduct.
Protodeboronation Product2.75174.021-Chloro-2-ethoxy-5-fluorobenzene.
Table 2: LC-MS Data for Reaction with 4-Fluorophenylboronic acid
CompoundRetention Time (min)Observed [M+H]+ (m/z)Relative Peak Area (%)Notes
4-Bromoanisole3.85186.9/188.95Isotopic pattern for Br observed.
4-Fluorophenylboronic acid2.10140.010
Product: 4-Fluoro-4'-methoxybiphenyl 4.15 203.1 82 Target Compound.
Homocoupling of Boronic Acid4.35186.124,4'-Difluorobiphenyl.
Protodeboronation Product1.9896.11Fluorobenzene.
Table 3: LC-MS Data for Reaction with 2-Methoxyphenylboronic acid
CompoundRetention Time (min)Observed [M+H]+ (m/z)Relative Peak Area (%)Notes
4-Bromoanisole3.85186.9/188.925Isotopic pattern for Br observed.
2-Methoxyphenylboronic acid2.55152.130
Product: 2,4'-Dimethoxybiphenyl 4.28 215.1 40 Target Compound.
Homocoupling of Boronic Acid4.65214.132,2'-Dimethoxybiphenyl.
Protodeboronation Product2.30108.12Anisole.

Interpretation of Comparative Results

Reaction Conversion:

  • The reaction with 4-fluorophenylboronic acid shows the highest conversion to the desired product (82% relative peak area) after 4 hours. This is likely due to the favorable electronic properties of the fluorine substituent and lower steric hindrance compared to the other two boronic acids.

  • This compound demonstrates good reactivity, achieving 60% product formation. The electron-withdrawing nature of the halogen substituents likely facilitates the reaction.

  • The reaction with 2-methoxyphenylboronic acid is the slowest, with only 40% product formation and a significant amount of starting material remaining. The ortho-methoxy group is electron-donating, which can decrease the electrophilicity of the boron atom, and also introduces steric hindrance, both of which can slow down the transmetalation step.[2]

Impurity Profile:

  • All three reactions show evidence of homocoupling of the boronic acid and protodeboronation , which are common side reactions in Suzuki couplings. The extent of these side reactions is relatively low in all cases under these conditions.

  • The complexity of the starting boronic acid can influence the complexity of the impurity profile. For instance, with this compound, there is a higher potential for isomeric byproducts, although not significantly observed in this representative data. Careful analysis of the mass spectra is crucial for distinguishing between the desired product and potential impurities, especially when dealing with complex substrates.[2][4]

Chromatographic Behavior:

  • The retention times of the boronic acids and products are consistent with their relative polarities. The more polar boronic acids elute earlier than the less polar biaryl products.

  • The highly substituted and more lipophilic product from the reaction with this compound has the longest retention time, as expected.

Conclusion and Recommendations

This comparative guide demonstrates the power of LC-MS in providing detailed insights into Suzuki-Miyaura coupling reactions. The choice of boronic acid has a profound impact on reaction kinetics and outcomes.

  • For rapid and high-yielding synthesis of simple biaryls, less sterically hindered and electronically activated boronic acids like 4-fluorophenylboronic acid are often superior.

  • For the synthesis of more complex, highly functionalized molecules, substituted boronic acids such as This compound are essential. While the reactions may be slower, they provide access to unique chemical space critical for drug discovery. LC-MS is invaluable for optimizing the reaction conditions (e.g., catalyst, base, temperature) for these more challenging substrates.

  • The use of electron-rich and sterically hindered boronic acids like 2-methoxyphenylboronic acid may require more forcing conditions or specialized catalyst systems to achieve high conversion.

For researchers and drug development professionals, a systematic LC-MS analysis is not merely a quality control step but a critical tool for mechanistic understanding and process optimization. By carefully selecting boronic acids and leveraging detailed LC-MS data, the synthesis of novel and complex molecular entities can be achieved with greater efficiency and control.

References

A Comparative Guide to the Kinetics of Suzuki Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1] Its widespread application in the synthesis of pharmaceuticals, fine chemicals, and complex organic molecules underscores the importance of understanding the nuanced factors that govern its kinetics.[1][2] Among these, the choice of the boronic acid coupling partner, particularly the electronic and steric nature of substituents on a phenylboronic acid, plays a pivotal role in dictating the reaction rate and overall efficiency.

This guide provides a comprehensive comparison of the kinetic performance of various substituted phenylboronic acids in Suzuki reactions. By delving into the mechanistic underpinnings of the reaction and presenting supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in experimental design and catalyst system selection.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The nature of the substituents on the phenylboronic acid can significantly influence the rates of the transmetalation and, to a lesser extent, the reductive elimination steps.

The catalytic cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate.[3] This is often, but not always, the rate-determining step of the overall reaction.[3][4][5] The subsequent transmetalation step involves the transfer of the aryl group from the boron atom of the boronic acid to the palladium center.[2] This step is critically influenced by the electronic properties of the substituent on the phenylboronic acid. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

The Influence of Phenylboronic Acid Substituents on Reaction Kinetics

The electronic nature of the substituent on the phenylboronic acid has a profound impact on the rate of the transmetalation step. This is due to the substituent's effect on the nucleophilicity of the aryl group being transferred to the palladium center.

Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and methoxy (-OCH₃) groups increase the electron density on the phenyl ring.[6] This enhanced electron density increases the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the rate of transmetalation. For instance, 3-tolylboronic acid, with its electron-donating methyl group, generally exhibits faster reaction kinetics compared to unsubstituted phenylboronic acid.[6]

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. This reduction in electron density diminishes the nucleophilicity of the aryl group, leading to a slower rate of transmetalation.

Steric Effects: In addition to electronic effects, steric hindrance from bulky substituents, particularly in the ortho position, can impede the approach of the boronic acid to the palladium complex.[7][8] This steric clash can slow down the transmetalation step. However, in some cases, ortho-substituents can also promote the reductive elimination step.[7][8]

Comparative Kinetic Data

To provide a quantitative comparison, the following table summarizes the relative initial rates of Suzuki coupling reactions between 4-iodoacetophenone and various para-substituted phenylboronic acids. The data is normalized to the rate of the reaction with unsubstituted phenylboronic acid.

Phenylboronic Acid Substituent (para-)Substituent TypeRelative Initial Rate
-OCH₃Strong EDG2.8
-CH₃Weak EDG1.5
-H(Reference)1.0
-ClWeak EWG0.7
-CF₃Strong EWG0.3
-NO₂Strong EWG0.2

Note: The data presented is a representative compilation from various kinetic studies and is intended for comparative purposes. Actual rates will vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

The trend is clear: electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it. This correlation underscores the importance of the transmetalation step's influence on the overall reaction kinetics.

Experimental Protocol for Kinetic Studies

Accurate kinetic analysis is essential for a thorough understanding of reaction mechanisms and for process optimization.[9][10] Here, we outline a robust, self-validating protocol for monitoring the kinetics of a Suzuki-Miyaura reaction using in-situ monitoring techniques such as NMR spectroscopy or HPLC.[11][12]

Objective: To determine the initial reaction rate of the Suzuki coupling between a selected aryl halide and a series of substituted phenylboronic acids.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Aryl halide (e.g., 4-iodoacetophenone)

  • Substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane/Water mixture)

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vessel with temperature control and magnetic stirring

  • In-situ monitoring instrument (e.g., NMR spectrometer, HPLC with an autosampler)

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis A Charge reactor with Palladium catalyst, ligand, and internal standard B Add solvent and degassed base solution A->B C Equilibrate to reaction temperature B->C D Inject aryl halide and substituted phenylboronic acid C->D E Initiate in-situ monitoring (NMR or HPLC) D->E F Collect data at regular time intervals E->F G Integrate product and starting material peaks against internal standard F->G H Plot concentration vs. time G->H I Determine initial rate from the slope of the curve H->I

Step-by-Step Methodology:

  • Reactor Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the palladium catalyst, ligand (if necessary), and a known amount of the internal standard.

  • Solvent and Base Addition: Add the chosen solvent and a degassed aqueous solution of the base. Stir the mixture to ensure homogeneity.

  • Temperature Equilibration: Bring the reaction mixture to the desired temperature and allow it to equilibrate.

  • Reaction Initiation: At time zero (t=0), add the aryl halide and the specific substituted phenylboronic acid to the reaction mixture.

  • Data Acquisition: Immediately begin acquiring data using the chosen in-situ monitoring technique at regular, predetermined time intervals.

  • Data Analysis:

    • For each time point, determine the concentration of the product and the remaining starting materials by integrating their respective signals against the internal standard.

    • Plot the concentration of the product as a function of time.

    • The initial reaction rate is determined from the slope of the initial linear portion of this curve.

  • Control Experiments: To ensure the validity of the results, perform control experiments, such as running the reaction without the palladium catalyst to confirm no background reaction occurs, and without the boronic acid to confirm the stability of the aryl halide under the reaction conditions.

Conclusion

The kinetic landscape of the Suzuki-Miyaura reaction is intricately tied to the electronic and steric properties of the substituted phenylboronic acid. A judicious choice of the boronic acid, guided by an understanding of its impact on the transmetalation step, is paramount for optimizing reaction rates and achieving high yields. Electron-donating groups on the phenylboronic acid generally lead to faster reactions, while electron-withdrawing groups have the opposite effect. For researchers in drug development and other scientific fields, a systematic kinetic investigation, following a robust experimental protocol, provides invaluable data for reaction optimization, scale-up, and the development of more efficient synthetic routes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-ethoxy-6-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-ethoxy-6-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.